3-(Fluoromethyl)azetidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(fluoromethyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN.ClH/c5-1-4-2-6-3-4;/h4,6H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBBNISHBZGENY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CF.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(Fluoromethyl)azetidine hydrochloride CAS number
An In-Depth Technical Guide to 3-(Fluoromethyl)azetidine hydrochloride (CAS: 1642298-59-6) for Advanced Research and Development
Section 1: Executive Summary and Core Concepts
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry.[1][2] Its inherent ring strain imparts a rigid, three-dimensional geometry that offers significant advantages over more common saturated heterocycles like pyrrolidine or piperidine.[1] This structural rigidity can enhance binding affinity to biological targets and improve physicochemical properties such as aqueous solubility. When functionalized with fluorine, as in this compound, these benefits are amplified. The fluoromethyl group is a bioisostere for a hydroxyl or methyl group but can significantly enhance metabolic stability and modulate basicity (pKa) of the azetidine nitrogen, making it a highly sought-after building block in drug discovery.[3]
This guide provides a comprehensive technical overview of this compound, identified by CAS Number 1642298-59-6 .[4][5] We will delve into its physicochemical properties, present a representative synthetic strategy with detailed protocols, discuss its critical applications in pharmaceutical development, and outline essential safety and handling procedures. The objective is to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this valuable synthetic intermediate.
Section 2: Physicochemical Properties and Structural Analysis
The unique characteristics of this compound stem from its distinct molecular architecture. The strained four-membered ring provides a well-defined conformational arrangement, while the electron-withdrawing nature of the fluoromethyl group influences the molecule's electronic properties and potential for hydrogen bonding.
Table 1: Core Physicochemical and Identification Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1642298-59-6 | [4] |
| Molecular Formula | C₄H₉ClFN | [4][5] |
| Molecular Weight | 125.57 g/mol | [4][5] |
| Boiling Point | 93.9 ± 5.0 °C at 760 mmHg | [4] |
| Density | 1.0 ± 0.1 g/cm³ | [4] |
| Polar Surface Area | 12 Ų | [4] |
| H-Bond Acceptors | 1 | [4] |
| H-Bond Donors | 1 | [4] |
| Freely Rotating Bonds | 1 |[4] |
Caption: Chemical structure of this compound.
Section 3: Synthesis, Purification, and Characterization
The synthesis of functionalized azetidines is a non-trivial endeavor due to the inherent ring strain.[1] Methodologies often require carefully chosen protecting groups and activation strategies. While the exact proprietary synthesis for this specific compound is not publicly detailed, a representative and logical pathway can be constructed based on established organofluorine chemistry and azetidine synthesis literature.[6]
The core strategy involves constructing a protected 3-hydroxyazetidine intermediate, followed by a fluorination step, deprotection, and final salt formation. The choice of a nitrogen protecting group (e.g., Boc or Benzyl) is critical; it must be stable to the fluorination conditions yet readily cleavable in a later step.
Caption: Generalized workflow for the synthesis of 3-(Fluoromethyl)azetidine HCl.
Representative Experimental Protocol: Synthesis
This protocol is a representative example based on common synthetic routes for analogous compounds and should be adapted and optimized under appropriate laboratory conditions.
-
Step 1: Fluorination of N-Boc-3-hydroxyazetidine.
-
Rationale: The hydroxyl group at the 3-position is a convenient handle for introducing the fluorine atom via nucleophilic substitution. A common and effective fluorinating agent for this transformation is diethylaminosulfur trifluoride (DAST) or its safer analogues. The Boc (tert-butyloxycarbonyl) group is chosen for its stability under these conditions.
-
Procedure: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, slowly add DAST (1.2 eq.). Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Step 2: Work-up and Isolation of Protected Intermediate.
-
Rationale: The reaction must be carefully quenched to neutralize the acidic byproducts and remove excess reagent.
-
Procedure: Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-3-(fluoromethyl)azetidine.
-
-
Step 3: Deprotection and Hydrochloride Salt Formation.
-
Rationale: The Boc group is readily cleaved under acidic conditions. Introducing hydrochloric acid at this stage serves the dual purpose of deprotection and formation of the desired hydrochloride salt, which is often a stable, crystalline solid that is easier to handle and purify than the free base.
-
Procedure: Dissolve the crude intermediate from Step 2 in a minimal amount of methanol or diethyl ether. Add a solution of 4M HCl in 1,4-dioxane (1.5-2.0 eq.) dropwise with stirring. A precipitate will typically form. Continue stirring for 2-4 hours at room temperature.
-
-
Step 4: Purification.
-
Rationale: Recrystallization is an effective method for purifying the final salt, removing any remaining impurities from the reaction sequence.
-
Procedure: Collect the solid precipitate by filtration. Wash the solid with cold diethyl ether to remove non-polar impurities. Recrystallize the crude product from a suitable solvent system (e.g., methanol/ethyl acetate or ethanol/ether) to yield pure this compound as a white to off-white solid.
-
Characterization
The identity and purity of the final compound must be confirmed through a suite of analytical techniques. Commercial suppliers often provide access to this data.[7]
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation, confirming the presence and connectivity of the azetidine ring and the fluoromethyl group.
-
Mass Spectrometry (MS): Provides the molecular weight of the free base, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.
Section 4: Applications in Drug Discovery and Development
The incorporation of the 3-(fluoromethyl)azetidine moiety is a strategic decision in drug design, aimed at leveraging the unique properties of both the azetidine core and the fluoromethyl substituent.
Caption: Role of the 3-(Fluoromethyl)azetidine scaffold in drug discovery.
-
As a Bioisostere and Pharmacophore Element: The azetidine ring serves as a valuable replacement for other cyclic systems, offering a novel vector in chemical space for lead optimization. Its rigid structure helps lock in favorable conformations for receptor binding.
-
Enhancing Metabolic Stability: Fluorine's high electronegativity strengthens the C-F bond, making the fluoromethyl group resistant to metabolic oxidation by cytochrome P450 enzymes. This can significantly prolong the half-life of a drug candidate.
-
Modulating Physicochemical Properties: The azetidine nitrogen's basicity is attenuated by the proximal fluoromethyl group, which can be crucial for optimizing cell permeability, reducing off-target effects (e.g., hERG channel affinity), and improving oral bioavailability.
-
Specific Therapeutic Areas:
-
Antibacterial Agents: Azetidine derivatives have been incorporated into quinolone antibiotics, with some demonstrating enhanced activity against resistant strains like MRSA.[2][4]
-
Diabetes and Metabolic Disorders: Azetidine-based compounds have been investigated as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes.[4]
-
Medical Imaging: The introduction of fluorine makes this scaffold suitable for developing ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) imaging, particularly for targets within the central nervous system like nicotinic acetylcholine receptors.[4]
-
Section 5: Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with the GHS07 pictogram, indicating it can cause skin and eye irritation.[4]
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Description | Source |
|---|---|---|---|
| Pictogram | GHS07 | Exclamation Mark | [4] |
| Signal Word | Warning | [4] | |
| Hazard Statements | H315 | Causes skin irritation. | [4] |
| H319 | Causes serious eye irritation. | [4] | |
| Precautionary - Prevention | P264 | Wash hands thoroughly after handling. | [4] |
| P280 | Wear protective gloves/eye protection/face protection. | [4][8] | |
| Precautionary - Response | P302+P352 | IF ON SKIN: Wash with plenty of water. | [4] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | [4] |
| | P337+P313 | If eye irritation persists: Get medical advice/attention. |[4] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[9]
-
Personal Protective Equipment:
Storage
-
Conditions: For long-term stability, store in a tightly sealed container in a cool, dry, and well-ventilated place. Some suppliers recommend storage at -20°C.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[8]
Section 6: References
-
This compound - Fluoromart. (n.d.). Fluoromart. Retrieved January 5, 2026, from --INVALID-LINK--
-
This compound - Sigma-Aldrich. (n.d.). Sigma-Aldrich. Retrieved January 5, 2026, from --INVALID-LINK--
-
3-Fluoro-3-(fluoromethyl)azetidine hydrochloride - Achmem. (n.d.). Achmem. Retrieved January 5, 2026, from --INVALID-LINK--
-
Safety Data Sheet - Angene Chemical. (2025, September 20). Angene Chemical. Retrieved January 5, 2026, from --INVALID-LINK--
-
3-FLUORO-3-(FLUOROMETHYL)AZETIDINE HCL - Sigma-Aldrich. (n.d.). Sigma-Aldrich. Retrieved January 5, 2026, from --INVALID-LINK--
-
3-Fluoroazetidine Hydrochloride 617718-46-4 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). TCI Chemicals. Retrieved January 5, 2026, from --INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific. (2024, February 4). Fisher Scientific. Retrieved January 5, 2026, from --INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific. (2012, November 22). Fisher Scientific. Retrieved January 5, 2026, from --INVALID-LINK--
-
Safety Data Sheet - Fluorochem. (2024, December 19). Fluorochem. Retrieved January 5, 2026, from --INVALID-LINK--
-
3-methoxy-3-(trifluoromethyl)azetidine hydrochloride - Fluoromart. (n.d.). Fluoromart. Retrieved January 5, 2026, from --INVALID-LINK--
-
1642298-59-6|this compound|BLD Pharm. (n.d.). BLD Pharm. Retrieved January 5, 2026, from --INVALID-LINK--
-
This compound | CAS No. 1642298-59-6 | Clearsynth. (n.d.). Clearsynth. Retrieved January 5, 2026, from --INVALID-LINK--
-
CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents. (n.d.). Google Patents. Retrieved January 5, 2026, from --INVALID-LINK--
-
This compound; CAS No.: 1642298-59-6 - ChemShuttle. (n.d.). ChemShuttle. Retrieved January 5, 2026, from --INVALID-LINK--
-
WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents. (n.d.). Google Patents. Retrieved January 5, 2026, from --INVALID-LINK--
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from --INVALID-LINK--
-
This compound - J&K SCIENTIFIC LTD. (n.d.). J&K SCIENTIFIC LTD. Retrieved January 5, 2026, from --INVALID-LINK--
-
Examples of biologically active drug leads containing azetidine - ResearchGate. (n.d.). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--
-
Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals. (2022, April 12). Life Chemicals. Retrieved January 5, 2026, from --INVALID-LINK--
-
Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks. (2019, August 12). Technology Networks. Retrieved January 5, 2026, from --INVALID-LINK--
-
3-(fluoromethyl)azetidine-3-carbonitrile;hydrochloride (1 x 100 mg) - Reagentia. (n.d.). Reagentia. Retrieved January 5, 2026, from --INVALID-LINK--
-
Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists - ACS Publications. (n.d.). ACS Publications. Retrieved January 5, 2026, from --INVALID-LINK--
-
Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes - NIH. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from --INVALID-LINK--
-
CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents. (n.d.). Google Patents. Retrieved January 5, 2026, from --INVALID-LINK--
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022, June 30). Journal of Medicinal and Chemical Sciences. Retrieved January 5, 2026, from --INVALID-LINK--
-
US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents. (n.d.). Google Patents. Retrieved January 5, 2026, from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. 2126162-29-4 | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride [fluoromart.com]
- 4. 1642298-59-6 | this compound [fluoromart.com]
- 5. clearsynth.com [clearsynth.com]
- 6. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 7. 1642298-59-6|this compound|BLD Pharm [bldpharm.de]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 3-(Fluoromethyl)azetidine Hydrochloride: Properties, Synthesis, and Applications
Abstract
This technical guide provides an in-depth analysis of 3-(Fluoromethyl)azetidine hydrochloride (CAS No: 1642298-59-6), a fluorinated azetidine derivative of significant interest in medicinal chemistry and drug discovery. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, offers a unique three-dimensional profile that can enhance metabolic stability, aqueous solubility, and binding affinity of drug candidates. The incorporation of a fluoromethyl group further modulates the compound's physicochemical properties, such as basicity and lipophilicity, making it a valuable building block for novel therapeutics. This document details the molecular and physical properties, provides a theoretical synthetic pathway, outlines robust analytical characterization methods, and explores the compound's applications, particularly its role as a key intermediate in the development of innovative pharmaceuticals.
Introduction: The Strategic Value of Fluorinated Azetidines in Drug Discovery
Azetidines, as saturated four-membered nitrogen heterocycles, are increasingly recognized as "privileged scaffolds" in medicinal chemistry.[1] Their inherent ring strain and non-planar geometry impart a desirable three-dimensionality to molecules, a feature that is often correlated with improved pharmacological properties compared to more conventional flat, aromatic structures.[1] This structural rigidity can lead to more specific and potent interactions with biological targets. Furthermore, the nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor or be protonated, influencing a compound's solubility and pharmacokinetic profile.
The strategic introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve membrane permeability. In the case of this compound, the fluoromethyl substituent at the 3-position of the azetidine ring offers a unique combination of these benefits. This makes the compound a highly sought-after building block for the synthesis of novel therapeutic agents across various disease areas, including neurological disorders and infectious diseases.[2][3]
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in synthesis and drug design.
Core Molecular Data
The fundamental properties of this compound are summarized in the table below. The molecular weight of the hydrochloride salt is 125.57 g/mol .[4] The molecular formula is C4H9ClFN.[4]
| Property | Value | Source(s) |
| Compound Name | This compound | Internal |
| CAS Number | 1642298-59-6 | [4] |
| Molecular Formula | C4H9ClFN | [4] |
| Molecular Weight | 125.57 g/mol | [4] |
| SMILES | Cl.FCC1CNC1 | |
| InChIKey | XHELGHANYVVRLW-UHFFFAOYSA-N | [5] |
| Purity | Typically ≥90% | |
| Storage Conditions | -20°C |
Predicted Physical Properties
While experimental data for some physical properties are not extensively published, computational predictions provide valuable insights for handling and reaction planning.
| Property | Predicted Value | Source(s) |
| Boiling Point | 93.9 ± 5.0 °C at 760 mmHg | [4] |
| Density | 1.0 ± 0.1 g/cm³ | [4] |
| Flash Point | 10.6 ± 17.6 °C | [4] |
| Polar Surface Area | 12 Ų | [4] |
Synthesis and Purification: A Conceptual Framework
The synthesis of substituted azetidines can be challenging due to the high ring strain of the four-membered ring.[1] However, several synthetic strategies have been developed. A common conceptual approach for the synthesis of 3-substituted azetidines involves the construction of the azetidine ring followed by functionalization at the 3-position.
Retrosynthetic Analysis
A plausible retrosynthetic pathway for this compound could start from a protected 3-hydroxyazetidine. The key steps would involve the conversion of the hydroxyl group to a fluoromethyl group, followed by deprotection and salt formation.
Illustrative Synthetic Workflow
The following diagram illustrates a potential synthetic workflow. The causality behind these steps lies in the strategic use of protecting groups to mask the reactive secondary amine of the azetidine ring, allowing for selective functionalization at the 3-position.
References
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]
- 4. 1642298-59-6 | this compound [fluoromart.com]
- 5. 3-(Fluoromethyl)azetidine | C4H8FN | CID 66596287 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-(Fluoromethyl)azetidine Hydrochloride: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Value of Fluorinated Azetidines in Medicinal Chemistry
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a valuable building block in modern drug discovery.[1] Its rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic chains or larger ring systems, enabling precise conformational control and novel vector orientations for interacting with biological targets.[2] The incorporation of azetidines can significantly impact a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.[1][3]
The strategic introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity.[4][5] The fluoromethyl group, in particular, can serve as a bioisostere for a hydroxyl or methyl group, offering unique electronic properties without a significant increase in steric bulk. This technical guide provides an in-depth overview of the structure, properties, synthesis, and potential applications of 3-(fluoromethyl)azetidine hydrochloride, a key building block for the synthesis of novel therapeutics.
Physicochemical and Structural Properties
This compound is a white to off-white solid.[6] It is supplied as the hydrochloride salt to improve its stability and handling properties. The presence of the nitrogen atom within the strained four-membered ring imparts basic properties to the molecule.[6]
| Property | Value | Source |
| CAS Number | 1642298-59-6 | [3] |
| Molecular Formula | C4H9ClFN | [3] |
| Molecular Weight | 125.57 g/mol | [3] |
| Appearance | White to off-white solid | [6] |
| Boiling Point | 93.9 ± 5.0 °C at 760 mmHg | [3] |
| Density | 1.0 ± 0.1 g/cm³ | [3] |
| Polar Surface Area | 12 Ų | [3] |
Structural Elucidation: A Spectroscopic Perspective
While a publicly available crystal structure of this compound has not been identified, its structure can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons and the fluoromethyl group. The protons on the carbons adjacent to the nitrogen will appear as multiplets in the downfield region. The CH proton at the 3-position will be split by the adjacent CH2 protons and the fluorine atom, resulting in a complex multiplet. The fluoromethyl protons will appear as a doublet due to coupling with the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon of the fluoromethyl group will exhibit a large one-bond coupling constant with the fluorine atom. The chemical shifts of the azetidine ring carbons will be influenced by the electronegativity of the nitrogen and the fluorine atom.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule. The mass spectrum would show the molecular ion peak corresponding to the free base (C4H8FN) and characteristic fragmentation patterns of the azetidine ring.
Synthesis of this compound: A Proposed Synthetic Strategy
A potential synthetic pathway is outlined in the patent literature for related 3-fluoro-azetidine derivatives, which can be adapted for the synthesis of the target molecule.[7] This approach typically starts from a readily available precursor and involves the introduction of the fluorine-containing moiety, followed by the formation of the azetidine ring.
Diagram: Proposed Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical)
The following is a hypothetical, multi-step protocol based on known azetidine syntheses. Note: This protocol has not been experimentally validated and should be adapted and optimized by qualified personnel in a controlled laboratory setting.
-
Step 1: Synthesis of a Suitable Precursor. A potential starting material, such as a protected 3-amino-2-(fluoromethyl)propan-1-ol, would be synthesized. This could involve the ring-opening of a suitable epoxide with a fluorinated nucleophile, followed by amination and protection of the amino group.
-
Step 2: Activation of the Hydroxyl Group. The primary hydroxyl group of the precursor would be converted into a good leaving group, for example, by tosylation or mesylation, to facilitate intramolecular cyclization.
-
Step 3: Intramolecular Cyclization. The activated precursor would be treated with a strong, non-nucleophilic base to induce intramolecular cyclization, forming the N-protected 3-(fluoromethyl)azetidine.
-
Step 4: Deprotection and Salt Formation. The protecting group on the azetidine nitrogen would be removed under appropriate conditions (e.g., acidolysis for a Boc group). The resulting free base would then be treated with hydrochloric acid to afford the final product, this compound.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural and electronic properties of this compound make it a highly attractive building block for the development of novel therapeutics across various disease areas.
Role as a Bioisostere and Pharmacophore Modifier
The fluoromethyl-azetidine moiety can serve as a bioisosteric replacement for other functional groups, such as piperidines, pyrrolidines, or open-chain amines. This substitution can lead to improved pharmacokinetic profiles, including enhanced metabolic stability and oral bioavailability. The rigid azetidine core can also help to lock in a bioactive conformation, leading to increased potency and selectivity for the target protein.
Diagram: Logic of Bioisosteric Replacement
Caption: The strategic replacement of a flexible or metabolically weak group with the 3-(fluoromethyl)azetidine moiety can lead to significant improvements in drug-like properties.
Examples of Therapeutic Areas
While specific examples of marketed drugs containing the 3-(fluoromethyl)azetidine moiety are not yet prevalent, the broader class of azetidines has been successfully incorporated into drugs for a range of indications:
-
Oncology: The rigidity of the azetidine ring can be exploited to design potent and selective kinase inhibitors.
-
Infectious Diseases: Azetidine-containing compounds have shown promise as antibacterial and antiviral agents.[8][9]
-
Central Nervous System (CNS) Disorders: The ability to fine-tune polarity and lipophilicity makes azetidines useful for designing CNS-penetrant drugs.
Reactivity and Metabolic Stability
The reactivity of 3-(fluoromethyl)azetidine is primarily centered around the nucleophilic nitrogen atom. The azetidine ring itself is susceptible to ring-opening reactions under certain conditions, a property that can be exploited in synthetic chemistry.[2]
The introduction of the fluoromethyl group is anticipated to enhance the metabolic stability of the molecule. The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This can block a potential site of metabolism, leading to a longer half-life and improved pharmacokinetic profile of the parent drug. However, the metabolic fate of any drug candidate containing this moiety must be thoroughly investigated, as fluorine can sometimes direct metabolism to other parts of the molecule.[4][10]
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a rigid, three-dimensional scaffold and the metabolic stability conferred by the fluoromethyl group offers significant potential for the design of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic properties. As the demand for novel chemical matter in drug discovery continues to grow, the strategic application of such fluorinated azetidines is poised to play an increasingly important role in the development of the next generation of medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 1642298-59-6 | this compound [fluoromart.com]
- 4. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 6. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 8. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
An In-depth Technical Guide to the Physicochemical Properties of 3-(Fluoromethyl)azetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in modern drug discovery. Its rigid, three-dimensional structure can impart favorable pharmacological properties, including improved metabolic stability, enhanced binding affinity, and modulated lipophilicity. The strategic introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, further enhances the potential of azetidine-containing compounds. 3-(Fluoromethyl)azetidine hydrochloride, as a key building block, offers a gateway to a diverse range of novel chemical entities with potential applications in various therapeutic areas. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination, empowering researchers to effectively utilize this promising molecule in their drug development endeavors.
Chemical Identity and Molecular Structure
This compound is the hydrochloride salt of the parent compound, 3-(fluoromethyl)azetidine. The presence of the hydrochloride salt enhances the compound's stability and crystallinity, making it amenable to handling and formulation.
Molecular Formula: C₄H₉ClFN
Molecular Weight: 125.57 g/mol [1]
CAS Number: 1642298-59-6[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties: A Blend of Predicted and Experimental Insights
A thorough understanding of a compound's physicochemical properties is paramount for its successful application in drug discovery and development. While experimental data for this compound is not extensively available in the public domain, a combination of predicted values from reliable sources and established experimental methodologies for analogous compounds provides a solid foundation for its characterization.
Table 1: Summary of Physicochemical Properties
| Property | Predicted Value | Experimental Protocol |
| Melting Point | Not available | Capillary Melting Point Determination |
| Boiling Point | 93.9 ± 5.0 °C at 760 mmHg[1] | Not applicable (as hydrochloride salt) |
| Density | 1.0 ± 0.1 g/cm³[1] | Not typically determined for powders |
| pKa | Not available | Potentiometric Titration |
| Solubility | Not available | Shake-Flask Method |
| Polar Surface Area | 12 Ų[1] | Computational |
Note: The provided boiling point is for the free base and is a predicted value. The hydrochloride salt is expected to be a solid with a defined melting point.
Experimental Protocols for Physicochemical Characterization
To empower researchers with the tools for empirical validation, this section details standard, field-proven methodologies for determining key physicochemical parameters.
Melting Point Determination
The melting point is a critical indicator of purity. For crystalline solids like hydrochloride salts, a sharp melting range is expected.
Protocol: Capillary Melting Point Determination [2][3]
-
Sample Preparation: Finely powder a small amount of this compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (if unknown, a preliminary rapid heating can be performed to estimate the range). Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the sample.
-
Purity Assessment: A narrow melting range (e.g., 0.5-1.5 °C) is indicative of high purity.
Solubility Determination
Solubility is a crucial parameter influencing bioavailability and formulation development. The shake-flask method is the gold standard for determining equilibrium solubility.[4][5][6][7]
Protocol: Shake-Flask Method for Aqueous and Organic Solvents
-
System Preparation: Prepare saturated solutions by adding an excess of this compound to vials containing the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the suspensions to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a syringe filter (e.g., 0.22 µm) can be used for complete removal of solids.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound in the respective solvent at the specified temperature.
Caption: Workflow for the Shake-Flask Solubility Assay.
pKa Determination
The acid dissociation constant (pKa) is critical for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. For an amine hydrochloride, the pKa of the corresponding conjugate acid is determined.
Protocol: Potentiometric Titration [8][9][10][11][12]
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a co-solvent system (e.g., water-methanol) if solubility is limited.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve as the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
Synthesis and Purification: A Practical Approach
Proposed Synthetic Pathway:
Caption: Proposed synthetic route to this compound.
Exemplary Experimental Protocol (Adapted from related syntheses):
Step 1: Synthesis of N-Boc-3-(fluoromethyl)azetidine
-
Rationale: The N-Boc protecting group is widely used for its stability under various reaction conditions and its facile removal under acidic conditions.
-
Procedure:
-
To a solution of N-Boc-3-(hydroxymethyl)azetidine in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(fluoromethyl)azetidine.
-
Step 2: Deprotection to this compound [15][16][17]
-
Rationale: Treatment with a strong acid cleaves the Boc group, and the use of HCl in a suitable solvent directly yields the desired hydrochloride salt.
-
Procedure:
-
Dissolve the purified N-Boc-3-(fluoromethyl)azetidine in a suitable organic solvent such as 1,4-dioxane or diethyl ether.
-
Add a solution of hydrogen chloride in the same solvent (e.g., 4 M HCl in dioxane) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
The product, this compound, will often precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
The resulting solid can be washed with a non-polar solvent (e.g., diethyl ether or hexanes) and dried under vacuum to yield the pure hydrochloride salt.
-
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the proton environment in the molecule. The spectrum of this compound is expected to show characteristic signals for the azetidine ring protons and the fluoromethyl group protons, with coupling between adjacent protons and between protons and the fluorine atom.
-
¹³C NMR: Reveals the carbon skeleton of the molecule. The carbon of the fluoromethyl group will appear as a doublet due to coupling with the fluorine atom.[18][19][20][21]
-
¹⁹F NMR: A direct method to observe the fluorine atom, which should appear as a triplet due to coupling with the two protons of the fluoromethyl group.
2. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the compound. A reverse-phase method is typically suitable for polar amine hydrochlorides.[22][23][24][25][26]
-
Typical Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) or Mass Spectrometry (MS).
-
3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information through fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.[27][28][29][30][31]
-
Expected Observation: In positive ion mode, the mass spectrum should show a prominent peak corresponding to the protonated free base [M+H]⁺ at m/z 90.07.
Safety and Handling
Based on information for related azetidine compounds, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier.
-
General Hazards: May cause skin and eye irritation.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place, away from incompatible materials.
Conclusion and Future Perspectives
This compound is a valuable building block with significant potential in medicinal chemistry. While a comprehensive set of experimentally determined physicochemical data is yet to be published, this guide provides a robust framework for its characterization, based on a combination of predicted properties and established experimental protocols. The provided methodologies for synthesis, purification, and analysis will enable researchers to confidently incorporate this promising scaffold into their drug discovery programs. As the importance of fluorinated azetidines continues to grow, it is anticipated that more detailed experimental data for this and related compounds will become available, further enriching our understanding and facilitating their application in the development of next-generation therapeutics.
References
- 1. 1642298-59-6 | this compound [fluoromart.com]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. alnoor.edu.iq [alnoor.edu.iq]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. bioassaysys.com [bioassaysys.com]
- 8. enamine.net [enamine.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 20. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 21. NP-MRD: 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0159701) [np-mrd.org]
- 22. researchgate.net [researchgate.net]
- 23. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column | SIELC Technologies [sielc.com]
- 25. agilent.com [agilent.com]
- 26. elementlabsolutions.com [elementlabsolutions.com]
- 27. Electrospray ionization mass spectrometry of AZT H-phosphonates conjugated with steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals [frontiersin.org]
- 30. researchgate.net [researchgate.net]
- 31. An electrospray ionization mass spectrometry study of azidoacetic acid/transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Safety and Handling Guide for 3-(Fluoromethyl)azetidine hydrochloride
Introduction: 3-(Fluoromethyl)azetidine hydrochloride (CAS No. 1642298-59-6) is a fluorinated heterocyclic building block increasingly utilized by researchers in medicinal chemistry and drug development.[1][2] Its unique four-membered azetidine ring, combined with the electronic properties of the fluoromethyl group, makes it a valuable scaffold for creating novel chemical entities.[3] However, as with any specialized research chemical, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel.
This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, field-proven perspective on the safe handling, storage, and emergency management of this compound. It is designed for the professional researcher and scientist, emphasizing the causality behind safety protocols to foster a proactive culture of safety and scientific integrity.
Section 1: Chemical and Physical Identity
A precise understanding of a compound's identity is the foundation of a reliable risk assessment. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1642298-59-6 | [1][2] |
| Molecular Formula | C₄H₉ClFN | [1][2] |
| Molecular Weight | 125.57 g/mol | [1][2] |
| Appearance | White to almost white solid, powder, or crystal | [4] |
| Synonyms | 3-(fluoromethyl)azetidine HCl | [1] |
Section 2: Hazard Identification and Risk Assessment
Based on available data, this compound is classified under the Globally Harmonized System (GHS) with a primary warning for its irritant properties.[1] The toxicological profile has not been fully investigated, which necessitates treating the compound with a high degree of caution, assuming potential for harm beyond the currently classified hazards.[5]
| GHS Classification | Code | Description |
| Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[1] | |
| Precautionary Statements | P264 | Wash skin thoroughly after handling.[1][6] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][6][7] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][6] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7] | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[1][6] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1][6] |
Risk Assessment Workflow
A dynamic risk assessment should precede any experiment involving this compound. The causality is simple: by systematically identifying hazards and implementing controls before work begins, we transition from a reactive to a proactive safety posture.
Section 3: Safe Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is non-negotiable for mitigating the risks identified in Section 2.
Engineering Controls
The primary line of defense is to minimize exposure through environmental controls.
-
Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring) and its solutions must be performed inside a certified chemical fume hood.[7] This is crucial for containing airborne particulates and potential vapors, protecting the user's respiratory system.
-
Safety Stations: Ensure immediate access to a safety shower and an eyewash station.[5][8] Their proximity is a critical factor in minimizing injury in the event of accidental, large-scale skin or eye contact.
Personal Protective Equipment (PPE)
PPE serves as the final barrier between the researcher and the chemical.
-
Eye and Face Protection: Wear chemical safety goggles conforming to EN166 or ANSI Z87.1 standards.[5] Standard safety glasses are insufficient as they do not protect against splashes.
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile).[9] Gloves must be inspected for integrity before use. Employ proper removal technique to avoid contaminating skin, and wash hands thoroughly after work is complete.[9]
-
Skin and Body Protection: A long-sleeved lab coat is mandatory to protect skin.[5] For larger-scale operations, consider additional protective clothing.
Storage Requirements
Proper storage preserves the compound's integrity and prevents hazardous situations.
-
Container: Keep the container tightly closed and upright to prevent leakage.[7][9]
-
Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials.[7] While room temperature is often cited, storing in a cool, dark place (<15°C) can be optimal for long-term stability.[4]
-
Atmosphere: For compounds like this, which can be sensitive, storage under an inert atmosphere (e.g., nitrogen or argon) is a best practice, especially after the container has been opened.[10]
Section 4: Emergency Procedures
Preparedness is key to effectively managing an emergency. All personnel must be familiar with these procedures before beginning work.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Protocol | Rationale |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[5][8] Seek immediate medical attention. | Rapid dilution and rinsing are critical to minimizing damage from the irritant. Delay increases the risk of serious injury. |
| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][8] If irritation persists, seek medical attention.[6] | Thorough washing is required to remove all traces of the chemical irritant from the skin. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[7][11] If breathing is difficult or symptoms occur, seek medical attention. | Removing the individual from the contaminated atmosphere is the first priority. |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting.[5][7] Seek immediate medical attention. | Inducing vomiting risks causing aspiration and further damage to the esophagus. Medical evaluation is essential. |
Accidental Release and Spill Management
A calm, methodical response to a spill prevents a minor incident from escalating.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5]
-
Hazardous Combustion Products: In a fire, this compound may decompose to release highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen chloride (HCl) gas.[5][8][11] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[8][9]
Section 5: Stability and Reactivity Profile
Understanding a compound's reactivity is crucial for preventing dangerous reactions and ensuring experimental success.
-
Chemical Stability: The compound is considered stable under recommended storage conditions.[6][11]
-
Conditions to Avoid: Avoid dust formation, excess heat, and exposure to moisture (hygroscopic nature is common for hydrochloride salts).[5][8][12]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[5][8] Reaction with strong bases will neutralize the hydrochloride salt, liberating the free base form of the azetidine, which will have different physical and reactive properties. Strong oxidizers can lead to potentially vigorous or explosive reactions.
Section 6: Toxicological Profile
The toxicological data for this compound is limited, which mandates a conservative approach to safety.
-
Acute Effects: The primary known hazards are irritation to the skin and eyes.[1] Related fluoroazetidine compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause respiratory irritation.[5][7][11] It is prudent to assume these hazards may also apply to this compound.
-
Chronic Effects: There is no data available regarding germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[5][8] The absence of data does not mean the absence of hazard. Until such data is available, exposure should be minimized to the lowest possible level.
Conclusion
This compound is a valuable tool for chemical innovation, but its safe use hinges on a disciplined and informed approach. The core principles for its management are clear: respect its irritant properties and its unknown long-term effects, always use robust engineering controls and appropriate PPE, understand and prepare for emergency scenarios, and foster a laboratory culture where a proactive assessment of risk is standard practice. By integrating these principles, researchers can confidently and safely explore the full potential of this versatile building block.
References
- 1. 1642298-59-6 | this compound [fluoromart.com]
- 2. clearsynth.com [clearsynth.com]
- 3. 2126162-29-4 | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride [fluoromart.com]
- 4. 3-Fluoroazetidine Hydrochloride | 617718-46-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. angenechemical.com [angenechemical.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
The Strategic Incorporation of 3-(Fluoromethyl)azetidine Hydrochloride in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The azetidine scaffold has emerged as a privileged motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and novel three-dimensional exit vectors in drug candidates. Among the functionalized azetidines, 3-(Fluoromethyl)azetidine hydrochloride stands out as a versatile building block, offering a unique combination of a strained ring system and the subtle yet profound influence of a fluoromethyl substituent. This guide provides a comprehensive technical overview of this compound, including its synthesis, chemical properties, and strategic applications in drug discovery, with a focus on enabling researchers to effectively utilize this valuable synthon. Detailed experimental protocols for its derivatization and a comparative analysis of commercial suppliers are also presented to facilitate its practical implementation in the laboratory.
Introduction: The Rise of Fluorinated Azetidines in Medicinal Chemistry
The relentless pursuit of novel chemical matter with enhanced pharmacological profiles has led to an increased appreciation for small, strained heterocyclic systems. Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention for their ability to serve as bioisosteres for larger, more lipophilic rings and to introduce conformational rigidity, often leading to improved binding affinity and metabolic stability.
The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding interactions. The fluoromethyl group, in particular, can act as a lipophilic hydrogen bond donor and can subtly alter the conformation of adjacent functionalities.
This compound (CAS: 1642298-59-6) synergistically combines the advantageous features of the azetidine ring with the benefits of monofluorination. This building block provides a secondary amine for straightforward derivatization, allowing for its incorporation into a wide array of molecular architectures. Its hydrochloride salt form enhances its stability and ease of handling in the laboratory.
Synthesis and Physicochemical Properties
Synthetic Strategy
Caption: A generalized synthetic route to this compound.
The causality behind this proposed pathway lies in the stepwise construction and functionalization of the azetidine ring. The initial cyclization to form the N-protected azetidin-3-ol is a common strategy for accessing this scaffold. Subsequent oxidation provides the key ketone intermediate, which can then be converted to the exocyclic methylene derivative. The crucial fluoromethyl group is introduced via hydrofluorination of the double bond. Finally, deprotection and salt formation yield the target compound in a stable and readily usable form.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding its behavior in both reaction media and biological systems.
| Property | Value | Source |
| CAS Number | 1642298-59-6 | [1] |
| Molecular Formula | C4H9ClFN | [1] |
| Molecular Weight | 125.57 g/mol | [1] |
| Boiling Point | 93.9 ± 5.0 °C at 760 mmHg | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Polar Surface Area | 12 Ų | [1] |
| H-Bond Donors | 1 | [1] |
| H-Bond Acceptors | 1 | [1] |
The presence of the fluorine atom is expected to lower the pKa of the azetidine nitrogen compared to its non-fluorinated counterpart, a critical consideration for its nucleophilicity in chemical reactions and its interactions with biological targets.
Spectroscopic Characterization (Representative Data)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons, likely as complex multiplets due to coupling. The fluoromethyl protons would appear as a doublet due to coupling with the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum would display signals for the three unique carbons of the azetidine ring and the fluoromethyl carbon. The carbon directly attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base and characteristic fragmentation patterns of the azetidine ring.
Applications in Drug Discovery: A Versatile Building Block
The true value of this compound lies in its utility as a building block for the synthesis of complex molecules with potential therapeutic applications. The secondary amine of the azetidine ring serves as a handle for a variety of chemical transformations, allowing for its facile incorporation into lead compounds.
N-Functionalization: Gateway to Diverse Chemical Space
The nucleophilic nitrogen of 3-(Fluoromethyl)azetidine allows for a range of N-functionalization reactions, including N-alkylation and N-arylation. These reactions are fundamental for expanding the chemical space around this core scaffold.
Caption: General schemes for N-alkylation and N-arylation of 3-(Fluoromethyl)azetidine.
Case Study: Potential Role in Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Azetidine-based compounds, particularly those with fluorine substitution, have been explored as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes.[2] The azetidine ring can mimic the proline residue of natural DPP-IV substrates, while the fluorinated substituent can enhance binding affinity and improve pharmacokinetic properties. The incorporation of the 3-(fluoromethyl)azetidine moiety into a DPP-IV inhibitor scaffold could be a promising strategy for developing novel therapeutics in this area.
Experimental Protocols
The following are detailed, step-by-step methodologies for the N-functionalization of 3-(Fluoromethyl)azetidine. These protocols are based on established procedures for azetidine chemistry and should be adapted and optimized for specific substrates.
Protocol for N-Alkylation
Objective: To introduce an alkyl substituent onto the nitrogen of 3-(Fluoromethyl)azetidine.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 15 minutes to generate the free base in situ.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-alkylated product.
-
Purify the product by flash column chromatography on silica gel.
Protocol for N-Arylation (Buchwald-Hartwig Amination)
Objective: To introduce an aryl substituent onto the nitrogen of 3-(Fluoromethyl)azetidine.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine this compound (1.2 eq), the aryl halide (1.0 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.0 eq).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the N-arylated product.
Commercial Suppliers
This compound is commercially available from several suppliers. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, lead times, and the availability of supporting documentation like Certificates of Analysis (CoA).
| Supplier | Product Number (Example) | Purity (Typical) | Available Quantities |
| Sigma-Aldrich | Varies by reseller | ≥95% | mg to g |
| Fluoromart | 1642298-59-6 | ≥97% | g |
| ChemShuttle | CS-1642298-59-6 | ≥97% | g |
Note: Availability and product details are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Conclusion
This compound is a valuable and versatile building block for modern drug discovery. Its unique combination of a strained azetidine ring and a fluoromethyl group offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of their compounds. The straightforward N-functionalization of this scaffold provides access to a vast and diverse chemical space. As the demand for novel, three-dimensional drug candidates continues to grow, the strategic incorporation of this compound is poised to play an increasingly important role in the development of the next generation of therapeutics.
References
The Azetidine Scaffold: A Technical Guide to 3-(Fluoromethyl)azetidine Hydrochloride and its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The four-membered saturated azetidine ring is a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity, improved physicochemical properties, and diverse pharmacological activities.[1][2][3] This technical guide explores the therapeutic potential of azetidine-containing compounds, with a specific focus on 3-(Fluoromethyl)azetidine hydrochloride. While this particular compound is not extensively documented as a standalone therapeutic, its structural motifs—the azetidine ring and the fluoromethyl group—are of significant interest in drug design. This guide will delve into the synthesis, physicochemical properties, and the vast therapeutic landscape of azetidine derivatives in areas such as neurology and oncology. Furthermore, it will provide detailed, field-proven experimental protocols for the evaluation of novel azetidine-based compounds, offering a comprehensive resource for researchers in drug discovery and development.
Part 1: The Azetidine Scaffold in Modern Drug Discovery
Chemical and Physicochemical Properties of this compound
This compound is a chemical compound with the CAS Number 1642298-59-6 and a molecular weight of 125.57.[4] Its molecular formula is C4H9ClFN. The presence of the azetidine ring imparts a degree of rigidity to the molecule, which can be advantageous for receptor binding.[2] The fluoromethyl group significantly influences the compound's electronic properties and can enhance metabolic stability and membrane permeability, key considerations in drug design.[5]
Table 1: Physicochemical Properties of 3-(Fluoromethyl)azetidine
| Property | Value | Reference |
| Molecular Formula | C4H8FN | [6] |
| Molecular Weight | 89.11 g/mol | [6] |
| Boiling Point | 93.9±5.0 °C at 760 mmHg | [4] |
| Density | 1.0±0.1 g/cm³ | [4] |
| Polar Surface Area | 12 Ų | [4] |
| H-Bond Acceptors | 1 | [4] |
| H-Bond Donors | 1 | [4] |
| Freely Rotating Bonds | 1 | [4] |
The Strategic Importance of the Azetidine Moiety
The azetidine scaffold has gained prominence in medicinal chemistry due to its ability to confer favorable pharmacokinetic and pharmacodynamic properties.[2][7] Its rigid, three-dimensional structure can lead to improved binding affinity and selectivity for biological targets.[1] Furthermore, azetidine-containing compounds often exhibit enhanced metabolic stability and aqueous solubility, addressing common challenges in drug development.[8] The azetidine ring is often used as a bioisosteric replacement for other saturated heterocycles like piperidine and pyrrolidine, offering a novel chemical space for lead optimization.
The Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely used strategy to modulate their properties. The high electronegativity of fluorine can alter the acidity of nearby protons, influence molecular conformation, and block sites of metabolism, thereby increasing the drug's half-life.[5][9] In the context of 3-(Fluoromethyl)azetidine, the fluorine atom can enhance binding to target proteins and improve metabolic stability.[5] Furthermore, the use of the 18F isotope allows for the development of radiolabeled tracers for Positron Emission Tomography (PET) imaging, a valuable tool in diagnostics and drug development.[4][5]
Part 2: Therapeutic Applications of Azetidine Derivatives
The versatility of the azetidine scaffold has led to its exploration in a wide range of therapeutic areas.[2]
Neurological Disorders
Azetidine derivatives have shown significant promise in the treatment of central nervous system (CNS) disorders.[10][11] They have been investigated as:
-
Triple Reuptake Inhibitors: Phenyl-substituted azetidines have been studied for their ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine, suggesting potential applications in the treatment of depression and other mood disorders.[1]
-
GABA Uptake Inhibitors: Certain azetidine derivatives act as conformationally constrained analogs of GABA, inhibiting its uptake and thereby modulating neurotransmission.[12] This has implications for epilepsy and anxiety disorders.
-
Dopamine Receptor Antagonists: The azetidine moiety has been incorporated into compounds with dopamine antagonist activity, relevant for treating conditions like schizophrenia.[2]
-
Neurodegenerative Diseases: Azetidin-2-ones have been investigated for their potential in treating Alzheimer's disease by regulating the production of amyloid-β-peptides.[13] Additionally, azetidines are considered promising components for developing treatments for Parkinson's disease and Tourette's syndrome.[10]
Oncology
The azetidine ring is a feature in several small-molecule targeted anticancer agents.[14][15] Researchers have developed azetidine-bearing molecules with the potential to treat and manage cancer by interacting with various molecular targets.[14] For instance, novel azetidine-based compounds have been shown to irreversibly inhibit STAT3 activation, a key signaling pathway in many cancers, and have demonstrated antitumor responses in preclinical models of breast cancer.[16] Other azetidine-containing analogues have exhibited potent antiproliferative activities against various cancer cell lines.[17]
Other Therapeutic Areas
The pharmacological potential of azetidines extends beyond neurology and oncology. They have been explored as:
-
Antibacterial Agents: Quinolone antibiotics incorporating an azetidine ring have shown enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA).[4]
-
Antidiabetic Agents: Fluorinated azetidine amides have demonstrated potent activity as dipeptidyl peptidase IV (DPP-4) inhibitors, a target for type 2 diabetes treatment.[18]
-
Anti-inflammatory Agents: Azetidin-2-one derivatives have been evaluated for their anti-inflammatory properties.[19][20]
Part 3: Experimental Protocols for Evaluating Azetidine-Based Drug Candidates
The following protocols provide a framework for the initial in vitro and in vivo evaluation of novel azetidine derivatives.
In Vitro Assay: Competitive Radioligand Binding Assay for CNS Receptor Targets
This protocol is designed to determine the binding affinity of a test compound (e.g., a novel azetidine derivative) to a specific CNS receptor (e.g., a dopamine or serotonin receptor).
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., [³H]-spiperone for dopamine D2 receptors).
-
Test compound (3-(Fluoromethyl)azetidine derivative).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well filter plates.
-
Plate shaker.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare a working solution of the radioligand in the assay buffer at a concentration equal to its dissociation constant (Kd).
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound at various concentrations or vehicle for total binding.
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Cell membranes.
-
Radioligand.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) on a plate shaker.
-
-
Filtration and Washing:
-
Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats for Anti-Inflammatory Activity
This protocol is a standard and reliable method for evaluating the acute anti-inflammatory activity of a test compound.[20]
Objective: To assess the ability of a test compound to reduce acute inflammation in an animal model.
Materials:
-
Wistar rats (150-200 g).
-
Test compound (azetidine derivative).
-
Carrageenan solution (1% w/v in saline).
-
Reference anti-inflammatory drug (e.g., diclofenac sodium).
-
Vehicle (e.g., saline, carboxymethyl cellulose).
-
Plethysmometer or digital calipers.
Methodology:
-
Animal Acclimatization:
-
Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Grouping and Dosing:
-
Divide the animals into groups (e.g., n=6 per group):
-
Control group (vehicle).
-
Reference group (diclofenac sodium).
-
Test groups (different doses of the azetidine derivative).
-
-
Administer the test compound, reference drug, or vehicle orally or intraperitoneally.
-
-
Induction of Inflammation:
-
One hour after drug administration, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer or paw thickness with calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Part 4: Future Directions and Conclusion
The azetidine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The unique properties of this compound, combining the structural rigidity of the azetidine ring with the metabolic stability conferred by the fluoromethyl group, make it and its derivatives attractive candidates for further investigation. Future research should focus on the synthesis of libraries of 3-substituted azetidines and their systematic evaluation in a broad range of biological assays. The development of efficient and scalable synthetic routes to these compounds will be crucial for their advancement in drug discovery pipelines.[3][21]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1642298-59-6 | this compound [fluoromart.com]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(Fluoromethyl)azetidine | C4H8FN | CID 66596287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. sciencedaily.com [sciencedaily.com]
- 11. PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. Active agents. [sites.ualberta.ca]
- 12. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024) | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, In Silico, and Experimental Evaluation of Novel Naproxen–Azetidinone Hybrids as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. prepchem.com [prepchem.com]
An In-Depth Technical Guide to the Solubility and Stability of 3-(Fluoromethyl)azetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Fluoromethyl)azetidine hydrochloride is a substituted azetidine derivative of increasing interest in medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold that can impart desirable physicochemical and pharmacological properties to drug candidates. The incorporation of a fluoromethyl group can further modulate properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. As with any compound intended for pharmaceutical development, a thorough understanding of its solubility and stability is paramount for formulation development, analytical method development, and ensuring the quality and efficacy of the final drug product.
This technical guide provides a comprehensive overview of the core solubility and stability characteristics of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound. The protocols and analyses presented herein are grounded in established scientific principles and regulatory expectations, providing a self-validating framework for experimental design and data interpretation.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental and formulation settings.
| Property | Value | Source |
| CAS Number | 1642298-59-6 | [1] |
| Molecular Formula | C₄H₉ClFN | [1] |
| Molecular Weight | 125.57 g/mol | [1] |
| Appearance | White to off-white crystalline solid (presumed) | [2] |
| Boiling Point | 93.9 ± 5.0 °C at 760 mmHg | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Polar Surface Area | 12 Ų | [1] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is a key consideration during formulation development. As a hydrochloride salt, this compound is expected to exhibit good solubility in polar protic solvents.
Estimated Solubility in Common Solvents
| Solvent | Predicted Solubility | Rationale |
| Water | Very Soluble | The hydrochloride salt form significantly enhances aqueous solubility due to the ionization of the azetidine nitrogen. |
| Methanol | Soluble | As a polar protic solvent, methanol is expected to effectively solvate the ionic hydrochloride and the polar fluoromethyl group. |
| Ethanol | Soluble | Similar to methanol, ethanol's polar nature should facilitate the dissolution of the compound, though perhaps to a slightly lesser extent due to its lower polarity. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds, including salts.[3] |
Experimental Protocol for Solubility Determination
A robust determination of solubility should be performed experimentally. The following protocol outlines a standard procedure for determining the equilibrium solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected solvents (e.g., deionized water, methanol, ethanol, DMSO)
-
Vials with screw caps
-
Shaker or rotator
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.45 µm)
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a shaker or on a rotator in a temperature-controlled environment (25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials at a moderate speed to further separate the solid from the supernatant.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles. Accurately dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Workflow for Experimental Solubility Determination.
Stability Profile and Degradation Pathways
Assessing the stability of this compound is critical for determining appropriate storage conditions, shelf-life, and for identifying potential degradation products that could impact safety and efficacy. Forced degradation studies are employed to accelerate the degradation process and provide insight into the compound's intrinsic stability.[4]
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be anticipated under stress conditions.
-
Hydrolytic Degradation: The azetidine ring, being a strained four-membered ring, may be susceptible to hydrolysis, particularly under acidic or basic conditions. This could lead to ring-opening to form amino alcohol derivatives.
-
Oxidative Degradation: The nitrogen atom in the azetidine ring could be susceptible to oxidation, potentially forming N-oxides or other oxidation products.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. While the fluoromethyl group is generally stable, photolytic cleavage of C-N or C-C bonds within the azetidine ring could occur.[5][6][7]
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur. The presence of the hydrochloride salt may influence the thermal degradation pathway.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Will we ever be able to accurately predict solubility? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. scispace.com [scispace.com]
- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(Fluoromethyl)azetidine Hydrochloride
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 3-(Fluoromethyl)azetidine hydrochloride, a valuable building block in medicinal chemistry. The azetidine ring is a privileged scaffold in numerous bioactive molecules, and the introduction of a fluoromethyl group can significantly enhance pharmacological properties such as metabolic stability and binding affinity.[1][2] This guide details a robust and scalable synthetic route, starting from commercially available materials. It offers in-depth explanations of the experimental choices, step-by-step protocols, and characterization data to ensure reproducibility and success in the laboratory.
Introduction
The azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered significant attention in drug discovery due to its unique structural and conformational properties.[1][3] Its inherent ring strain influences its reactivity and provides a rigid scaffold that can be exploited to orient substituents in a precise manner for optimal interaction with biological targets.[1][4] The incorporation of fluorine into drug candidates is a well-established strategy to modulate their physicochemical and pharmacokinetic profiles. The fluoromethyl group, in particular, can act as a bioisostere for a hydroxyl or methyl group, while offering increased metabolic stability and altered basicity of nearby functional groups.[5] Consequently, this compound serves as a critical intermediate for the synthesis of novel therapeutics.[6]
This application note outlines a common and effective synthetic pathway to this compound, proceeding through key intermediates N-Boc-3-(hydroxymethyl)azetidine and N-Boc-3-(fluoromethyl)azetidine. The protocol emphasizes safety, efficiency, and high purity of the final product.
Overall Synthetic Scheme
The synthesis of this compound is typically achieved in a three-step sequence starting from 1-Boc-azetidine-3-carboxylic acid. The process involves:
-
Reduction of the carboxylic acid to the corresponding alcohol.
-
Deoxyfluorination of the alcohol.
-
Deprotection of the Boc-protecting group to yield the final hydrochloride salt.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of N-Boc-3-(hydroxymethyl)azetidine
The initial step involves the reduction of the carboxylic acid functionality of 1-Boc-azetidine-3-carboxylic acid. Borane-tetrahydrofuran complex (BH3·THF) is a highly effective and selective reagent for this transformation, offering high yields and clean conversion.[7]
Protocol 1: Reduction of 1-Boc-azetidine-3-carboxylic acid
Materials:
-
1-Boc-azetidine-3-carboxylic acid
-
Borane-tetrahydrofuran complex solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EA)
-
Saturated aqueous sodium bicarbonate solution (NaHCO3)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the borane-tetrahydrofuran complex solution (1.5 - 2.0 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol, followed by saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford N-Boc-3-(hydroxymethyl)azetidine as a crude oil, which can often be used in the next step without further purification.
Part 2: Synthesis of N-Boc-3-(fluoromethyl)azetidine
The conversion of the hydroxyl group to a fluorine atom is a critical step. Deoxyfluorination reagents are employed for this purpose. Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this transformation, although caution is advised due to its reactivity and potential for thermal instability.[8][9][10] Safer, crystalline alternatives like XtalFluor-E® or Deoxo-Fluor® can also be utilized and may offer advantages in terms of handling and safety.[11][12][13]
Protocol 2: Deoxyfluorination using DAST
Safety Precaution: Diethylaminosulfur trifluoride (DAST) is a hazardous substance that is moisture-sensitive and can decompose exothermically.[9] It should be handled with extreme care in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE). Reactions should be conducted behind a blast shield, especially on a larger scale.
Materials:
-
N-Boc-3-(hydroxymethyl)azetidine
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Under an inert atmosphere, dissolve N-Boc-3-(hydroxymethyl)azetidine (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1 - 1.5 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product should be purified by column chromatography on silica gel to yield pure N-Boc-3-(fluoromethyl)azetidine.
Caption: Simplified mechanism of deoxyfluorination using DAST.
Part 3: Synthesis of this compound
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group. This is typically achieved under acidic conditions, which concurrently forms the hydrochloride salt of the azetidine nitrogen.
Protocol 3: Boc Deprotection
Materials:
-
N-Boc-3-(fluoromethyl)azetidine
-
Hydrochloric acid solution (e.g., 4 M in 1,4-dioxane or concentrated HCl in an appropriate solvent)
-
Diethyl ether or Methyl tert-butyl ether (MTBE)
Procedure:
-
Dissolve N-Boc-3-(fluoromethyl)azetidine (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add an excess of the hydrochloric acid solution (3-5 eq) at room temperature.
-
Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by the cessation of gas (isobutylene) evolution and confirmed by TLC or LC-MS.
-
Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
The resulting solid can be triturated with diethyl ether or MTBE, collected by filtration, washed with the same solvent, and dried under vacuum to yield this compound as a solid.
Characterization Data
| Compound | Molecular Formula | Molecular Weight | Appearance | Expected ¹H NMR (CDCl₃) δ (ppm) |
| N-Boc-3-(hydroxymethyl)azetidine | C₉H₁₇NO₃ | 187.24 | Colorless to pale yellow oil | ~4.1-3.9 (m, 2H), ~3.8-3.6 (m, 2H), ~3.6 (d, 2H), ~2.6 (m, 1H), 1.45 (s, 9H) |
| N-Boc-3-(fluoromethyl)azetidine | C₉H₁₆FNO₂ | 189.23 | Colorless to pale yellow oil | ~4.6 (d, J ≈ 47 Hz, 2H), ~4.2-4.0 (m, 2H), ~3.9-3.7 (m, 2H), ~3.1 (m, 1H), 1.45 (s, 9H) |
| This compound | C₄H₉ClFN | 125.57 | White to off-white solid | Data typically acquired in D₂O or DMSO-d₆. Expect signals for the azetidine ring protons and the fluoromethyl group. |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Troubleshooting and Key Considerations
-
Low Yield in Reduction Step: Ensure the use of anhydrous THF and a fresh, active batch of BH3·THF. Incomplete reaction can be addressed by adding more reducing agent or extending the reaction time.
-
Side Reactions in Fluorination: The use of excess DAST or elevated temperatures can lead to elimination and rearrangement byproducts. Maintaining a low temperature during addition and the initial phase of the reaction is crucial. The choice of a more thermally stable fluorinating agent like XtalFluor-E® can mitigate some of these issues.[14]
-
Incomplete Boc Deprotection: If the deprotection is sluggish, gentle warming (e.g., to 40 °C) can be applied. Ensure a sufficient excess of acid is used to drive the reaction to completion.
-
Product Purity: Purification of the intermediate N-Boc-3-(fluoromethyl)azetidine by column chromatography is recommended to ensure high purity of the final product. The final hydrochloride salt is typically crystalline and can be purified by recrystallization if necessary.
Conclusion
The synthetic route detailed in these application notes provides a reliable and scalable method for the preparation of this compound. By carefully controlling the reaction conditions and employing appropriate safety measures, researchers can efficiently synthesize this valuable building block for application in drug discovery and development programs. The strategic introduction of the fluoromethylated azetidine scaffold holds significant promise for the generation of novel chemical entities with enhanced pharmaceutical properties.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 2126162-29-4 | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride [fluoromart.com]
- 3. Synthesis of Azetidines [manu56.magtech.com.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy 3-Fluoro-3-(trifluoromethyl)azetidine [smolecule.com]
- 6. 1642298-59-6 | this compound [fluoromart.com]
- 7. 1-Boc-Azetidine-3-yl-methanol synthesis - chemicalbook [chemicalbook.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 10. DAST - Enamine [enamine.net]
- 11. manchesterorganics.com [manchesterorganics.com]
- 12. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Applications of 3-(Fluoromethyl)azetidine Hydrochloride in Neuroscience Research: A Technical Guide
Introduction: The Azetidine Scaffold in CNS Drug Discovery and the Promise of 3-(Fluoromethyl)azetidine Hydrochloride
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a valuable tool for medicinal chemists to constrain the conformation of molecules, often leading to enhanced binding affinity and selectivity for biological targets.[1][2] Within the central nervous system (CNS), azetidine derivatives have shown promise in a variety of applications, including as imaging agents and potential therapeutics for neurological and psychiatric disorders.[2][3]
The introduction of fluorine into drug candidates is a widely utilized strategy to modulate key pharmacokinetic and pharmacodynamic properties. The fluoromethyl group, in particular, can enhance metabolic stability, improve blood-brain barrier penetration, and alter the electronic properties of a molecule, potentially leading to stronger interactions with its target protein.[4][5]
This technical guide focuses on the potential applications of This compound in neuroscience research. While direct literature on this specific compound is emerging, its structural similarity to other fluorinated azetidine derivatives that have been extensively studied provides a strong rationale for its investigation as a modulator of neuronal nicotinic acetylcholine receptors (nAChRs).[6][7] This guide will, therefore, be structured around the hypothesis that this compound is a novel ligand for nAChRs and will provide detailed protocols for its characterization.
Hypothesized Mechanism of Action: A Focus on Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely expressed throughout the central and peripheral nervous systems.[8] They play a critical role in a variety of cognitive functions, including learning, memory, and attention, and are implicated in the pathophysiology of numerous neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[9][10]
The structural analogue, 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine (F-A-85380), is a potent and selective ligand for the α4β2 nAChR subtype and has been successfully developed as a positron emission tomography (PET) imaging agent for visualizing these receptors in the brain.[6][7][9] Given that this compound shares the core fluorinated azetidine motif, it is highly probable that it also interacts with nAChRs. Its specific subtype selectivity and functional activity (agonist, antagonist, or allosteric modulator) remain to be determined through the experimental approaches outlined in this guide.
PART 1: In Vitro Characterization Protocols
Protocol 1.1: Radioligand Binding Assay for Determining Binding Affinity to nAChR Subtypes
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for specific nAChR subtypes.
Rationale: This assay is a fundamental first step in characterizing a novel ligand. It quantifies the interaction between the compound and its receptor target by measuring the displacement of a known radiolabeled ligand.
Materials:
-
Membrane Preparations: Commercially available cell membranes from cell lines stably expressing specific human nAChR subtypes (e.g., α4β2, α7, α3β4) or rat brain tissue homogenates (e.g., cortex for α4β2, hippocampus for α7).
-
Radioligands:
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., water or DMSO).
-
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine or epibatidine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethylenimine (PEI).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Filtration apparatus (cell harvester).
Experimental Workflow:
References
- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 1642298-59-6 | this compound [fluoromart.com]
- 4. Buy 3-Fluoro-3-(trifluoromethyl)azetidine [smolecule.com]
- 5. 2126162-29-4 | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride [fluoromart.com]
- 6. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(Fluoromethyl)azetidine Hydrochloride as a Versatile Precursor for API Synthesis
Introduction: The Strategic Importance of Fluorinated Azetidines in Modern Drug Discovery
The azetidine scaffold, a four-membered saturated heterocycle, has emerged as a privileged motif in medicinal chemistry. Its rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity when compared to more conventional saturated analogues like pyrrolidine and piperidine.[1] The introduction of fluorine atoms, particularly as a fluoromethyl group, further enhances the utility of the azetidine ring. The strong electron-withdrawing nature of fluorine can modulate the pKa of the azetidine nitrogen, influencing its binding interactions with biological targets and potentially improving oral bioavailability and metabolic stability.[2] Consequently, 3-(Fluoromethyl)azetidine hydrochloride has become a valuable and sought-after building block for the synthesis of innovative Active Pharmaceutical Ingredients (APIs).
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a precursor in API synthesis. We will delve into its key physicochemical properties, explore its reactivity with a focus on strategic bond-forming reactions, and provide detailed, field-proven protocols for its incorporation into complex molecules, using the synthesis of a selective estrogen receptor degrader (SERD) as a practical example.
Physicochemical Properties and Handling
This compound is a stable, crystalline solid that is typically stored under standard laboratory conditions. Its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1642298-59-6 | [3] |
| Molecular Formula | C4H9ClFN | [3] |
| Molecular Weight | 125.57 g/mol | [3] |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO | Generic |
| Storage | Store in a cool, dry place away from incompatible materials. | Generic |
Safety and Handling: this compound is classified as an irritant.[3] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Strategic Application in API Synthesis: A Workflow Overview
The primary utility of this compound in API synthesis lies in the nucleophilicity of the azetidine nitrogen. This allows for its strategic incorporation into a target molecule, often through N-arylation or N-alkylation reactions. A general workflow for its application as a precursor is depicted below.
Key Synthetic Protocols: N-Arylation Reactions
The formation of a carbon-nitrogen bond between the azetidine nitrogen and an aromatic or heteroaromatic ring is a cornerstone of many API syntheses. Two of the most powerful and widely used methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[3][4][5]
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and functional group tolerant method for C-N bond formation.[1][6] This protocol is adapted for the N-arylation of 3-(fluoromethyl)azetidine.
Reaction Scheme:
Materials:
-
This compound
-
Aryl or heteroaryl bromide or iodide (1.0 eq)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 - 0.05 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other suitable phosphine ligand (0.04 - 0.10 eq)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3) (1.5 - 2.0 eq)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Liberation of the Free Base: In a clean, dry flask, suspend this compound (1.2 eq) in anhydrous toluene. Add triethylamine (1.1 eq) and stir the mixture at room temperature for 30 minutes. The formation of triethylamine hydrochloride as a white precipitate will be observed.
-
Reaction Setup: In a separate, oven-dried Schlenk flask under an inert atmosphere, add the aryl/heteroaryl halide (1.0 eq), Pd(OAc)2 (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.5 eq).
-
Solvent Addition: Add anhydrous toluene to the Schlenk flask via cannula or syringe.
-
Addition of Azetidine: To the stirred solution in the Schlenk flask, add the previously prepared solution of 3-(fluoromethyl)azetidine free base via cannula.
-
Reaction: Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl-3-(fluoromethyl)azetidine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.
-
Ligand Selection: Bulky, electron-rich phosphine ligands like XPhos are crucial for promoting the reductive elimination step and preventing beta-hydride elimination, leading to higher yields.[6]
-
Base Selection: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the azetidine nitrogen and facilitate the catalytic cycle. Cs2CO3 can be used as a milder alternative for sensitive substrates.
Protocol 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation, particularly useful for electron-deficient aryl halides.[5][7] Modern protocols often utilize ligands to improve reaction efficiency and lower reaction temperatures.
Reaction Scheme:
Materials:
-
This compound
-
Aryl or heteroaryl iodide or bromide (1.0 eq)
-
Potassium carbonate (K2CO3) or Potassium phosphate (K3PO4) (2.0 eq)
-
Copper(I) iodide (CuI) (0.1 - 0.2 eq)
-
L-proline or N,N'-dimethylethylenediamine (DMEDA) as a ligand (0.2 - 0.4 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the aryl/heteroaryl halide (1.0 eq), this compound (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K2CO3 (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask.
-
Reaction: Heat the reaction mixture to 90-130 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add water and extract with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the N-aryl-3-(fluoromethyl)azetidine.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Cu(I) is the active catalytic species. Ligands like L-proline or DMEDA stabilize the copper catalyst and increase its solubility, allowing for lower reaction temperatures compared to traditional ligand-free Ullmann reactions.[7]
-
Solvent: High-boiling polar aprotic solvents like DMSO or DMF are typically required to facilitate the reaction.[5]
-
Base: A moderately strong base like K2CO3 is sufficient to deprotonate the azetidine hydrochloride and the phenol in the case of O-arylation.
Case Study: Synthesis of a Precursor for Imlunestrant
Imlunestrant is a selective estrogen receptor degrader (SERD) that contains the 3-(fluoromethyl)azetidine moiety. The synthesis of a key intermediate for this API showcases a practical application of the protocols described above.
Synthetic Pathway Visualization:
A key step in the synthesis of Imlunestrant involves the reaction of 3-(fluoromethyl)azetidine with a suitable electrophile to form 2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol.[8][9] This intermediate is then coupled with the core of the final molecule. A plausible laboratory-scale synthesis for this intermediate is detailed below.
Protocol 3: Reductive Amination for the Synthesis of 2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol
Reaction Scheme:
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. US11634426B2 - Selective estrogen receptor degraders - Google Patents [patents.google.com]
- 9. US11926634B2 - Processes for the preparation of selective estrogen receptor degraders - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic N-Protection of 3-(Fluoromethyl)azetidine for Advanced Organic Synthesis
Introduction: The Rising Importance of 3-(Fluoromethyl)azetidine in Drug Discovery
The azetidine ring, a four-membered nitrogen heterocycle, is an increasingly vital scaffold in modern medicinal chemistry.[1][2][3] Its rigid, three-dimensional structure provides a distinct conformational constraint that can enhance binding affinity and optimize pharmacokinetic properties compared to more flexible acyclic or larger ring systems. The introduction of fluorine, particularly as a fluoromethyl group (-CH₂F), further imbues the molecule with desirable characteristics. Fluorine can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance membrane permeability.[4][5] Consequently, 3-(Fluoromethyl)azetidine is a highly sought-after building block for the synthesis of novel therapeutics.[6]
However, the synthetic utility of 3-(Fluoromethyl)azetidine hinges on the precise control of the reactivity of its secondary amine. The nitrogen atom is nucleophilic and will readily react with a wide range of electrophiles. To achieve selective transformations elsewhere in a target molecule or to facilitate controlled N-functionalization (e.g., in coupling reactions), the azetidine nitrogen must be reversibly masked with a protecting group.
This guide provides a detailed technical overview and field-proven protocols for the N-protection of 3-(Fluoromethyl)azetidine, focusing on the most versatile and commonly employed protecting groups in organic synthesis. We will explore the causality behind procedural choices, offering insights to help researchers select and implement the optimal strategy for their specific synthetic goals.
Strategic Selection of an N-Protecting Group
The choice of a protecting group is not arbitrary; it is a strategic decision that impacts the entire synthetic route. For 3-(Fluoromethyl)azetidine, several factors must be considered:
-
Stability: The protecting group must be robust enough to withstand the reaction conditions planned for subsequent steps. The C-F bond in the fluoromethyl group is very strong and stable to most chemical conditions, so compatibility is primarily dictated by other functionalities in the molecule.[4]
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and operationally simple, avoiding harsh conditions that could compromise the integrity of the strained azetidine ring or other sensitive functional groups.
-
Orthogonality: In complex syntheses, it is crucial to select a protecting group that can be removed selectively without affecting other protecting groups present in the molecule.[7][8] For example, a Boc group (acid-labile) is orthogonal to a Cbz group (removed by hydrogenolysis).[8][9]
-
Electronic and Steric Effects: The electron-withdrawing nature of the 3-(fluoromethyl) substituent slightly reduces the nucleophilicity of the azetidine nitrogen compared to its unsubstituted counterpart. While this effect is generally minor, it may influence reaction kinetics. The chosen protecting group will also impart its own steric and electronic signature.
This guide will focus on three cornerstone protecting groups that offer a broad range of stability and orthogonality: Boc , Cbz , and Benzyl .
Core Protocols for N-Protection and Deprotection
N-Boc Protection: The Acid-Labile Workhorse
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, prized for its broad stability and straightforward, mild removal with acid.[8][10] It is stable to basic conditions, hydrogenation, and many nucleophiles.[8]
Rationale for Use: Choose N-Boc protection when subsequent reaction steps involve basic conditions, organometallic reagents, or reductive transformations (e.g., hydrogenation) where a Cbz or Benzyl group would be cleaved.
Protocol 3.1.1: N-Boc Protection of 3-(Fluoromethyl)azetidine
-
Materials:
-
3-(Fluoromethyl)azetidine hydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.2 M)
-
-
Procedure:
-
Suspend this compound in DCM.
-
Add triethylamine to the suspension and stir for 10-15 minutes at room temperature to liberate the free base.
-
Cool the mixture to 0 °C using an ice bath.
-
Add a solution of (Boc)₂O in DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate, can be purified by flash column chromatography on silica gel if necessary.
-
Causality and Insights: The mechanism involves the nucleophilic attack of the azetidine nitrogen onto one of the electrophilic carbonyl carbons of the Boc anhydride.[9][11] The use of a base like TEA is essential to neutralize the HCl salt of the starting material and the tert-butoxycarbonic acid byproduct, driving the reaction to completion.[10]
Protocol 3.1.2: N-Boc Deprotection
-
Materials:
-
N-Boc-3-(fluoromethyl)azetidine (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq) or 4M HCl in Dioxane
-
Dichloromethane (DCM) (approx. 0.1-0.2 M)
-
-
Procedure:
-
Dissolve the N-Boc protected azetidine in DCM.
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid dropwise. Effervescence (CO₂ evolution) is typically observed.[11]
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting amine salt can be used directly or neutralized by partitioning between an organic solvent (e.g., DCM) and a mild aqueous base (e.g., NaHCO₃) to obtain the free amine.
-
Causality and Insights: The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[9][11] This facilitates the cleavage of the tert-butyl group as a stable tert-butyl carbocation, which subsequently eliminates a proton to form isobutylene.[11] The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[10]
N-Cbz Protection: Removable by Hydrogenolysis
The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group, particularly valuable in peptide synthesis and other areas where mild, non-acidic deprotection is required.[7][12] It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[7][13]
Rationale for Use: Select the Cbz group when the synthetic route requires acidic conditions that would cleave a Boc group, and when the molecule is free of other functionalities susceptible to reduction (e.g., alkenes, alkynes, or some aromatic nitro groups).
Protocol 3.2.1: N-Cbz Protection of 3-(Fluoromethyl)azetidine
-
Materials:
-
This compound (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
Tetrahydrofuran (THF) and Water (e.g., 2:1 mixture) or Dichloromethane (DCM) and Water
-
-
Procedure:
-
Dissolve this compound and sodium bicarbonate in a THF/water mixture.
-
Cool the biphasic mixture to 0 °C with vigorous stirring.
-
Add benzyl chloroformate dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude benzyl 3-(fluoromethyl)azetidine-1-carboxylate by flash chromatography if needed.
-
Causality and Insights: This reaction is a Schotten-Baumann type acylation. The amine, freed in situ by the aqueous base, acts as a nucleophile attacking the highly reactive acyl chloride of Cbz-Cl.[7] The aqueous base is crucial for neutralizing the HCl generated during the reaction and maintaining a sufficient concentration of the free amine.[7][14]
Protocol 3.2.2: N-Cbz Deprotection (Hydrogenolysis)
-
Materials:
-
N-Cbz-3-(fluoromethyl)azetidine (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5-10 mol% by weight)
-
Methanol (MeOH) or Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen source: H₂ gas balloon or transfer hydrogenation agent like ammonium formate (HCOONH₄)
-
-
Procedure (Catalytic Hydrogenation):
-
Dissolve the N-Cbz protected azetidine in methanol.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., N₂ or Ar).
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3 times.
-
Stir the mixture vigorously under a positive pressure of H₂ (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within 2-6 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts (toluene and CO₂) are volatile.
-
Causality and Insights: The mechanism of hydrogenolysis involves the oxidative addition of the benzyl C-O bond to the palladium surface.[7] Subsequent reaction with hydrogen cleaves this bond, releasing the free amine (which forms as an unstable carbamic acid and decarboxylates), toluene, and regenerating the catalyst.[7][13] This method is exceptionally clean as the byproducts are volatile.
N-Benzyl Protection: A Robust Group Removable by Hydrogenolysis
The N-benzyl (Bn) group is a very robust protecting group, stable to strong acids, bases, and many organometallic reagents. Like the Cbz group, it is typically removed by catalytic hydrogenolysis.
Rationale for Use: The benzyl group is ideal for multi-step syntheses involving harsh conditions where carbamates like Boc or Cbz might be unstable. Its introduction via reductive amination is a mild and efficient alternative to direct alkylation with benzyl halides, which can lead to over-alkylation.
Protocol 3.3.1: N-Benzylation via Reductive Amination
-
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) (1.1 eq, to free the amine from its salt)
-
-
Procedure:
-
To a stirred suspension of this compound in DCE, add triethylamine and stir for 15 minutes.
-
Add benzaldehyde and stir for another 30-60 minutes at room temperature.
-
In a single portion, add sodium triacetoxyborohydride. The reaction is often mildly exothermic.
-
Stir the reaction at room temperature for 6-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude 1-benzyl-3-(fluoromethyl)azetidine by flash chromatography.
-
Causality and Insights: This reaction proceeds through the initial formation of an iminium ion from the condensation of the azetidine and benzaldehyde.[15] Sodium triacetoxyborohydride is a mild and selective reducing agent that readily reduces the electrophilic iminium ion in preference to the aldehyde, preventing reduction of the starting aldehyde.[15] This selectivity is a key advantage over harsher reducing agents like NaBH₄.
Protocol 3.3.2: N-Benzyl Deprotection (Hydrogenolysis)
The deprotection of an N-benzyl group is identical to the deprotection of an N-Cbz group.
-
Procedure: Follow Protocol 3.2.2 , using N-benzyl-3-(fluoromethyl)azetidine as the starting material. The products are the free amine and toluene.
Data Summary and Visualization
Comparative Overview of Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent(s) | Key Stability | Deprotection Conditions | Byproducts |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, Base | Base, H₂/Pd-C, Nu:⁻ | Strong Acid (TFA, HCl)[9][10] | Isobutylene, CO₂ |
| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl, Base | Acid, Base | H₂/Pd-C[13][16] | Toluene, CO₂ |
| Benzyl | Bn | PhCHO, NaBH(OAc)₃ | Strong Acid, Base, Nu:⁻ | H₂/Pd-C | Toluene |
Workflow Visualizations
The general workflow for employing a protecting group strategy can be visualized as a three-step process: Protection, Transformation, and Deprotection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxidative allene amination for the synthesis of azetidin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1642298-59-6 | this compound [fluoromart.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. youtube.com [youtube.com]
- 16. Cbz-Protected Amino Groups [organic-chemistry.org]
Scale-Up Synthesis of 3-(Fluoromethyl)azetidine Hydrochloride: An Application Note and Protocol
Introduction: The Significance of the Fluorinated Azetidine Motif
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry.[1] Its incorporation into molecular architectures can impart favorable physicochemical properties, including improved metabolic stability and enhanced binding affinity to biological targets.[2][3] The strategic introduction of fluorine, the most electronegative element, further amplifies these benefits, often leading to improved bioavailability and potency of drug candidates.[4][5] 3-(Fluoromethyl)azetidine hydrochloride serves as a critical building block in the synthesis of a wide array of pharmacologically active compounds, making its efficient and scalable production a topic of considerable interest for researchers and professionals in drug development.[3][6]
This application note provides a comprehensive guide to the scale-up synthesis of this compound, detailing a robust and reproducible protocol. The narrative emphasizes the rationale behind key experimental choices, potential challenges in scaling up, and critical safety considerations, particularly concerning the handling of fluorinating agents.
Synthetic Strategy: A Three-Step Approach to the Target Molecule
The selected synthetic route for the multigram synthesis of this compound is a three-step process commencing from the commercially available 1-Boc-3-azetidinone. This strategy was chosen for its reliance on well-established transformations, the commercial availability of the starting material, and the use of a protecting group that facilitates both purification and selective deprotection in the final step.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 1-Boc-3-(hydroxymethyl)azetidine
The initial step involves the reduction of the ketone functionality in 1-Boc-3-azetidinone to the corresponding alcohol. Sodium borohydride is selected as the reducing agent due to its mild nature, operational simplicity, and cost-effectiveness on a larger scale.
Protocol 1: Reduction of 1-Boc-3-azetidinone
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Boc-3-azetidinone | 171.19 | 50.0 g | 0.292 mol |
| Methanol (MeOH) | 32.04 | 500 mL | - |
| Sodium borohydride (NaBH₄) | 37.83 | 16.6 g | 0.439 mol |
| Deionized Water | 18.02 | As needed | - |
| Saturated aq. NH₄Cl | - | As needed | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and a thermometer, add 1-Boc-3-azetidinone (50.0 g, 0.292 mol) and methanol (500 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Slowly add sodium borohydride (16.6 g, 0.439 mol) in portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine (150 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1-Boc-3-(hydroxymethyl)azetidine as a colorless oil. The product is typically of sufficient purity for the next step.
Part 2: Deoxyfluorination of 1-Boc-3-(hydroxymethyl)azetidine
This critical step involves the conversion of the primary alcohol to the corresponding fluoride. Deoxyfluorination reactions can be challenging, often requiring highly reactive and hazardous reagents.[7] Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this transformation.[8][9] However, due to its thermal instability, Deoxo-Fluor, a more stable alternative, is often preferred for larger-scale reactions.[1][7] This protocol will detail the use of DAST, with notes on the use of Deoxo-Fluor.
Causality Behind Experimental Choices: The reaction is performed at low temperatures (-78 °C) to minimize side reactions, such as elimination, and to control the exothermicity of the reaction.[8] Dichloromethane is a common solvent for this transformation due to its inertness and ability to dissolve both the substrate and the fluorinating agent.
Caption: Simplified mechanism of alcohol fluorination with DAST.
Protocol 2: Fluorination with DAST
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Boc-3-(hydroxymethyl)azetidine | 187.24 | 54.7 g | 0.292 mol |
| Dichloromethane (DCM), anhydrous | 84.93 | 1 L | - |
| Diethylaminosulfur trifluoride (DAST) | 161.19 | 56.4 g (46.2 mL) | 0.350 mol |
| Saturated aq. NaHCO₃ | - | As needed | - |
| Deionized Water | 18.02 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add 1-Boc-3-(hydroxymethyl)azetidine (54.7 g, 0.292 mol) and anhydrous dichloromethane (1 L).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (56.4 g, 0.350 mol) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 200 mL).
-
Combine the organic layers, wash with water (200 mL) and brine (200 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-Boc-3-(fluoromethyl)azetidine.
Note on Deoxo-Fluor: If using Deoxo-Fluor, a slight excess (1.2-1.5 equivalents) is also recommended. The reaction is typically performed at 0 °C to room temperature.[1]
Part 3: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group and the formation of the hydrochloride salt. This is conveniently achieved in a single step by treating the protected intermediate with a solution of hydrogen chloride in a suitable solvent, such as dioxane or diethyl ether.
Protocol 3: N-Boc Deprotection and Salt Formation
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Boc-3-(fluoromethyl)azetidine | 189.22 | (from previous step) | ~0.292 mol |
| 4 M HCl in 1,4-Dioxane | - | 300 mL | 1.2 mol |
| Diethyl ether | 74.12 | As needed | - |
Procedure:
-
Dissolve the purified 1-Boc-3-(fluoromethyl)azetidine in a minimal amount of dichloromethane or ethyl acetate and place it in a round-bottom flask.
-
Add the 4 M HCl in 1,4-dioxane solution (300 mL) to the flask at room temperature with stirring.
-
Stir the mixture at room temperature for 2-4 hours. Gas evolution (isobutylene) will be observed.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Upon completion, a white precipitate of the hydrochloride salt should form.
-
Add diethyl ether to the mixture to further precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white to off-white solid.
Quality Control and Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
Caption: Quality control workflow for this compound.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the azetidine ring protons and the fluoromethyl group, with appropriate splitting patterns due to fluorine-proton coupling.
-
¹³C NMR: The carbon NMR will confirm the presence of the expected number of carbon atoms and will show a characteristic upfield shift for the carbon attached to the fluorine atom.
-
Mass Spectrometry: To confirm the molecular weight of the free base.
-
HPLC: To determine the purity of the final product.
Safety and Handling Considerations
The scale-up of this synthesis requires strict adherence to safety protocols, particularly during the fluorination step.
-
Fluorinating Agents: DAST and Deoxo-Fluor are corrosive and react violently with water to produce hydrogen fluoride (HF).[7] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn. A face shield is also recommended.
-
Azetidines: Azetidine derivatives can be volatile and should be handled in a fume hood.
-
Quenching: The quenching of the fluorination reaction is exothermic and should be performed slowly and with adequate cooling.
-
Waste Disposal: All waste containing fluorinating agents or their byproducts must be disposed of according to institutional and local regulations for hazardous chemical waste.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this valuable building block for a wide range of applications in medicinal chemistry. The strategic choice of a Boc-protected intermediate and a robust deoxyfluorination and deprotection sequence ensures a high-yielding and reproducible process suitable for multigram synthesis.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 1642298-59-6 | this compound [fluoromart.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
The Strategic Incorporation of 3-(Fluoromethyl)azetidine Hydrochloride in the Synthesis of Potent Enzyme Inhibitors: Application Notes and Protocols
Introduction: The Rise of Fluorinated Azetidines in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Small, strained heterocyclic scaffolds have emerged as powerful tools in this endeavor, with the azetidine ring system gaining significant attention for its ability to impart desirable properties such as improved metabolic stability, enhanced aqueous solubility, and unique three-dimensional exit vectors for molecular elaboration.[1] The strategic introduction of fluorine, an element with profound effects on a molecule's electronic and conformational properties, further amplifies the utility of these scaffolds. This guide focuses on the application of a particularly valuable building block, 3-(fluoromethyl)azetidine hydrochloride (CAS: 1642298-59-6) , in the synthesis of potent enzyme inhibitors, with a specific emphasis on Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the management of type 2 diabetes.
The fluoromethyl group in 3-(fluoromethyl)azetidine serves as a bioisostere for various functional groups, subtly modulating lipophilicity, basicity, and hydrogen bond accepting potential.[2] These modifications can lead to enhanced target affinity and selectivity, as well as improved metabolic stability by blocking potential sites of oxidation. This application note will provide a detailed exploration of the rationale behind the use of this building block, comprehensive synthetic protocols, and an in-depth look at the resulting enzyme-inhibitor interactions.
The Rationale for Employing 3-(Fluoromethyl)azetidine in DPP-IV Inhibitor Synthesis
DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[3][4] Inhibition of DPP-IV prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. Azetidine-based structures have been identified as promising scaffolds for DPP-IV inhibitors.[5][6]
The incorporation of a 3-(fluoromethyl)azetidine moiety offers several distinct advantages in the design of DPP-IV inhibitors:
-
Enhanced Potency and Selectivity: The fluorine atom can engage in favorable interactions with the enzyme's active site, potentially forming hydrogen bonds or participating in dipole-dipole interactions that would not be possible with a non-fluorinated analogue. This can lead to a significant increase in inhibitor potency.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the fluoromethyl group resistant to metabolic degradation, a common liability for small molecule drug candidates. This can lead to an improved pharmacokinetic profile, including a longer half-life.
-
Modulation of Physicochemical Properties: The introduction of fluorine can lower the pKa of the azetidine nitrogen, influencing its ionization state at physiological pH. This can impact cell permeability and oral bioavailability.
The following diagram illustrates the general structure of a DPP-IV inhibitor and highlights the key interaction sites within the enzyme's active site.
Caption: General binding mode of an azetidine-based DPP-IV inhibitor.
Synthetic Workflow for a Representative DPP-IV Inhibitor
The synthesis of a DPP-IV inhibitor incorporating the 3-(fluoromethyl)azetidine moiety typically involves a convergent approach. A key step is the amide bond formation between a carboxylic acid-containing core structure and the this compound. The following diagram outlines a general synthetic workflow.
Caption: General synthetic workflow for a DPP-IV inhibitor.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative DPP-IV inhibitor.
Protocol 1: Amide Coupling of Carboxylic Acid Core with this compound
This protocol describes the formation of the critical amide bond using HATU as a coupling agent.
Materials:
-
Substituted carboxylic acid core (1.0 eq)
-
This compound (1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted carboxylic acid core (1.0 eq) and dissolve it in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Self-Validation:
-
TLC Analysis: The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product.
-
LC-MS Analysis: A peak corresponding to the mass of the expected amide product.
Protocol 2: Purification by Flash Column Chromatography
This protocol details the purification of the crude amide product.
Materials:
-
Crude product from Protocol 1
-
Silica gel
-
Hexanes
-
Ethyl acetate
-
Flash chromatography system
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.
-
Adsorb the dissolved product onto a small amount of silica gel and dry it under vacuum.
-
Pack a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Load the dried, adsorbed product onto the column.
-
Elute the column with the chosen solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified amide.
Self-Validation:
-
TLC Analysis: A single spot for the combined, purified fractions.
-
¹H and ¹⁹F NMR Spectroscopy: Spectra consistent with the structure of the desired product, showing the characteristic signals for the fluoromethyl and azetidine protons.
Data Presentation
The following table summarizes the inhibitory activity of a series of representative azetidine-based DPP-IV inhibitors.
| Compound ID | Azetidine Moiety | IC₅₀ (nM) | Reference |
| 1 | 3-fluoroazetidine | < 1000 | [6] |
| 2 | 3-(fluoromethyl)azetidine | 200 | [7] |
| 3 | 2-cyanoazetidine | < 100 | [6] |
Mechanism of Action: The Role of the Fluoromethyl-Azetidine Moiety
The potency of DPP-IV inhibitors containing the 3-(fluoromethyl)azetidine moiety can be attributed to specific interactions within the enzyme's active site. X-ray crystallography and molecular docking studies have provided valuable insights into these interactions.[6][8][9]
The azetidine nitrogen typically forms a key salt bridge with the glutamic acid residues (Glu205/Glu206) in the S2 pocket of DPP-IV.[8] The fluoromethyl group can then engage in favorable interactions with residues in the vicinity of the catalytic triad.
Caption: Key interactions of the 3-(fluoromethyl)azetidine moiety in the DPP-IV active site.
The fluorine atom, with its high electronegativity, can act as a hydrogen bond acceptor, forming a stabilizing interaction with the hydroxyl group of Tyr662.[9] This interaction, along with the salt bridge formed by the azetidine nitrogen, anchors the inhibitor firmly in the active site, leading to potent inhibition.
Conclusion
This compound is a valuable and versatile building block for the synthesis of high-affinity enzyme inhibitors. Its unique electronic and steric properties allow for the fine-tuning of a compound's pharmacological profile, leading to enhanced potency, selectivity, and metabolic stability. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers in the field of drug discovery to effectively utilize this powerful synthetic tool in the development of next-generation therapeutics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Fluoromethyl)azetidine Hydrochloride
Welcome to the technical support guide for the synthesis of 3-(Fluoromethyl)azetidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals navigating the complexities of synthesizing this valuable heterocyclic scaffold. Azetidines are emerging as privileged structures in medicinal chemistry, and the introduction of a fluoromethyl group can significantly enhance pharmacokinetic properties.[1][2] However, the journey from starting material to the final hydrochloride salt is paved with unique challenges.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific experimental issues in a question-and-answer format, focusing on causality and actionable solutions.
Question 1: I am experiencing very low yields during the fluorination of N-protected 3-(hydroxymethyl)azetidine. What are the likely causes and how can I improve the outcome?
Answer: This is a critical and often challenging step in the synthesis. Low yields in hydroxymethyl-to-fluoromethyl conversion typically stem from several factors related to the fluorinating agent, reaction conditions, or substrate stability.
Potential Causes & Solutions:
-
Fluorinating Agent Reactivity and Stability: Many common fluorinating agents, such as Diethylaminosulfur Trifluoride (DAST), are sensitive to moisture and can degrade upon storage, leading to diminished reactivity.[3]
-
Solution: Always use a fresh bottle or a recently purchased batch of your fluorinating agent. If using DAST, ensure it is handled under strictly anhydrous conditions. Consider modern, more stable alternatives like Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride), which often provides better yields and has a more favorable safety profile.[4]
-
-
Sub-optimal Reaction Temperature: The thermal stability of both the fluorinating agent and the azetidine substrate is crucial. DAST, for example, can undergo exothermic decomposition at temperatures above 50-60 °C, posing a significant safety risk.[3]
-
Solution: Begin the reaction at a low temperature (e.g., -78 °C) and allow it to warm slowly to room temperature. Careful temperature monitoring is essential. An initial optimization screen from -78 °C to 25 °C is recommended to find the sweet spot for your specific substrate.
-
-
Formation of Side Products: The strained four-membered ring of azetidine is susceptible to ring-opening reactions, especially under acidic conditions which can be generated from the decomposition of the fluorinating agent (e.g., HF formation).[3][5]
-
Solution: The inclusion of a non-nucleophilic base, such as proton sponge or 2,6-lutidine, can scavenge any in-situ generated acid, thereby minimizing ring degradation. Additionally, ensure your starting material is fully protected to prevent unwanted reactions at the nitrogen atom.
-
-
Solvent Choice: The polarity and coordinating ability of the solvent can dramatically influence the reaction rate and pathway.
-
Solution: Dichloromethane (DCM) or chloroform are standard choices. However, if solubility or reactivity is an issue, consider screening other anhydrous, non-protic solvents like tetrahydrofuran (THF) or acetonitrile.
-
Troubleshooting Workflow: Improving Fluorination Yield
Caption: Troubleshooting Decision Tree for Low Fluorination Yields.
Question 2: My final product, this compound, is difficult to purify and isolate as a stable, crystalline solid. What purification strategies do you recommend?
Answer: Isolation of the final hydrochloride salt can be challenging due to its potential hygroscopicity and the presence of persistent impurities. A multi-step approach to purification is often most effective.
Potential Causes & Solutions:
-
Residual Impurities from Deprotection: The deprotection step (e.g., hydrogenolysis for a Cbz group or acidolysis for a Boc group) can leave behind catalysts or byproducts that co-precipitate with your final salt.
-
Solution: Purify the free base before salt formation. After deprotection and work-up, the crude 3-(fluoromethyl)azetidine free base can be purified by silica gel column chromatography.[6] Use a gradient elution system, often starting with DCM and gradually increasing the polarity with methanol containing a small amount of ammonium hydroxide (e.g., 1-2%) to prevent the amine from sticking to the silica.
-
-
Incorrect Stoichiometry during Salt Formation: Adding an excess of HCl can lead to an oily or gummy product that is difficult to crystallize.
-
Solution: Carefully titrate the purified free base (dissolved in a suitable solvent like diethyl ether or ethyl acetate) with a calculated amount (1.0 to 1.05 equivalents) of HCl solution (e.g., 2M HCl in diethyl ether). Slow, dropwise addition while stirring vigorously is key to promoting crystallization.
-
-
Inappropriate Crystallization Solvent: The choice of solvent is critical for obtaining a crystalline solid.
-
Solution: A common and effective method is to precipitate the salt from a non-polar solvent. Dissolve the free base in a minimal amount of a solvent like isopropanol or ethyl acetate, then add the ethereal HCl solution. If the product oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal. Sonication can also induce crystallization. The resulting solid can then be collected by filtration and washed with a non-polar solvent like cold diethyl ether or hexane.[7]
-
-
Hygroscopicity: The final salt may be hygroscopic, absorbing atmospheric moisture to become sticky or oily.
-
Solution: Handle the purified salt quickly in a dry environment (e.g., glove box or under a stream of dry nitrogen). Dry the final product thoroughly under high vacuum for several hours. Store the product in a desiccator over a strong drying agent like P₂O₅.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when synthesizing this compound?
A1: Safety must be the top priority. Key hazards include:
-
Fluorinating Agents: These are inherently reactive and potentially toxic.[4] DAST can be unstable at higher temperatures.[3] Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[8][9]
-
HF Generation: Many fluorination reactions can produce hydrogen fluoride (HF) as a byproduct, which is acutely toxic and highly corrosive to glass and tissue.[3] Ensure your workup procedure includes a quenching step with a base (e.g., saturated sodium bicarbonate solution) to neutralize any residual acidic species.
-
Azetidine Handling: Azetidine itself is a volatile and reactive compound.[9] Work in a fume hood and avoid inhalation or skin contact.
Q2: Which N-protecting group is best suited for this synthesis?
A2: The choice of the nitrogen protecting group is critical and depends on the specific reaction conditions of your synthetic route.
-
Boc (tert-butyloxycarbonyl): This is a very common choice. It is stable to many fluorination conditions and is easily removed with mild acid (e.g., TFA in DCM or HCl in dioxane).
-
Cbz (carboxybenzyl): Another robust option, particularly if your synthesis involves acidic conditions where Boc would be labile. Cbz is typically removed via catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a clean reaction with gaseous byproducts.
Q3: What analytical methods are essential for characterization?
A3: A combination of techniques is required for unambiguous characterization:
-
NMR Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the overall structure and purity. The key technique is ¹⁹F NMR , which will show a characteristic triplet for the -CH₂F group due to coupling with the adjacent protons.
-
Mass Spectrometry (MS): GC-MS or LC-MS is used to confirm the molecular weight of the free base and to monitor reaction progress.[6]
-
FT-IR Spectroscopy: Useful for tracking the disappearance of the hydroxyl group (-OH stretch around 3300 cm⁻¹) and the appearance of C-F bonds (around 1000-1100 cm⁻¹).[10]
Protocols & Data
Table 1: Comparison of Common Fluorinating Agents
| Fluorinating Agent | Abbreviation | Typical Use | Advantages | Disadvantages & Risks |
| Diethylaminosulfur Trifluoride | DAST | Deoxyfluorination of alcohols | Readily available, effective for primary alcohols. | Thermally unstable (exothermic decomposition), moisture-sensitive, generates HF.[3] |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | Deoxyfluorination of alcohols | Higher thermal stability than DAST, often gives higher yields. | More expensive than DAST. |
| (Trifluoromethyl)trimethylsilane / TBAF | Ruppert-Prakash Reagent | Nucleophilic trifluoromethylation | Can be used for fluoromethylation under specific conditions. | Not a direct deoxyfluorination agent for this substrate. |
Experimental Protocol: Fluorination of N-Boc-3-(hydroxymethyl)azetidine
Disclaimer: This protocol is a general guideline and must be adapted and optimized for your specific laboratory conditions and scale. A thorough risk assessment must be performed before commencing any work.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve N-Boc-3-(hydroxymethyl)azetidine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully and slowly quench the reaction by adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (CO₂).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-3-(fluoromethyl)azetidine.
General Synthetic Pathway
Caption: General Synthetic Route to 3-(Fluoromethyl)azetidine HCl.
References
- 1. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorination - Wordpress [reagents.acsgcipr.org]
- 4. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. Reactions of Azetidines | Ambeed [ambeed.com]
- 6. env.go.jp [env.go.jp]
- 7. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 8. chemos.de [chemos.de]
- 9. jnsparrowchemical.com [jnsparrowchemical.com]
- 10. jmchemsci.com [jmchemsci.com]
Technical Support Center: Optimizing the Synthesis of 3-(Fluoromethyl)azetidine Hydrochloride
Welcome to the technical support center for the synthesis of 3-(Fluoromethyl)azetidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you improve your yield and purity. Our approach is grounded in mechanistic principles and practical, field-tested solutions.
Introduction: The Synthetic Challenge
The synthesis of this compound is a valuable process for obtaining a key building block in medicinal chemistry. The inherent ring strain of the azetidine core, coupled with the specific challenges of nucleophilic fluorination, can lead to side reactions and purification difficulties, ultimately impacting the overall yield.[1] A common and effective synthetic route involves three key stages:
-
Fluorination of a Protected Azetidine Precursor: Typically, N-Boc-3-(hydroxymethyl)azetidine is fluorinated using a reagent like diethylaminosulfur trifluoride (DAST).
-
Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions.
-
Salt Formation: The free base of 3-(fluoromethyl)azetidine is converted to its hydrochloride salt for improved stability and handling.[2]
This guide will address potential issues at each of these critical stages.
Visualizing the Workflow: A General Synthetic Scheme
Caption: A generalized three-step synthesis of this compound.
Troubleshooting Guide: A Question-and-Answer Approach
Part 1: The Fluorination Step
Question 1: My yield for the fluorination of N-Boc-3-(hydroxymethyl)azetidine with DAST is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in DAST-mediated fluorinations of alcohols are a common issue. Several factors can contribute to this problem:
-
Probable Cause 1: Competing Elimination Reactions. The intermediate formed during the reaction between the alcohol and DAST can undergo elimination to form an alkene, especially if the reaction temperature is not carefully controlled.
-
Probable Cause 2: Reagent Decomposition. DAST is thermally sensitive and can decompose if not handled properly, leading to a lower effective concentration of the fluorinating agent.
-
Probable Cause 3: Incomplete Reaction. Insufficient reaction time or a non-optimal temperature profile can lead to unreacted starting material remaining.
Troubleshooting Protocol:
-
Strict Temperature Control:
-
Initiate the reaction at a low temperature, typically -78 °C (a dry ice/acetone bath).
-
Add the DAST reagent dropwise to a solution of the alcohol in an anhydrous solvent like dichloromethane (DCM).
-
After the addition is complete, allow the reaction to warm slowly to room temperature. A sudden increase in temperature can favor side reactions.
-
-
Ensure Anhydrous Conditions:
-
Water will react with DAST, quenching the reagent and reducing its efficacy.
-
Use freshly distilled, anhydrous solvents.
-
Dry all glassware thoroughly before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Monitor Reaction Progress:
-
Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. This will help you determine the optimal reaction time and prevent unnecessary decomposition from prolonged reaction times.
-
-
Consider Alternative Fluorinating Agents:
-
If optimizing the conditions for DAST does not improve the yield sufficiently, consider using a more thermally stable alternative such as Deoxo-Fluor™ (bis(2-methoxyethyl)aminosulfur trifluoride).
-
| Parameter | Recommended Condition | Rationale |
| Temperature | Start at -78 °C, then slowly warm to room temperature | Minimizes elimination side reactions. |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants and inert. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of DAST with moisture. |
| Reagent Addition | Slow, dropwise addition of DAST | Controls the reaction exotherm. |
Question 2: I am observing multiple unexpected spots on my TLC plate after the fluorination reaction. What are these side products and how can I minimize their formation?
Answer:
The formation of multiple side products is indicative of competing reaction pathways. In the context of fluorinating a hydroxymethyl group on a strained azetidine ring, the following are plausible side products:
-
The Corresponding Aldehyde: Oxidation of the primary alcohol can occur.
-
Elimination Product: Formation of an exocyclic double bond.
-
Ring-Opened Products: The strained azetidine ring can be susceptible to opening under certain conditions, although this is less common with DAST if conditions are mild.
Minimization Strategies:
-
Re-evaluate Temperature Control: As mentioned previously, strict temperature control is paramount.
-
Purity of Starting Material: Ensure your N-Boc-3-(hydroxymethyl)azetidine is of high purity. Impurities can catalyze side reactions.
-
Stoichiometry of DAST: Use a slight excess of DAST (typically 1.1 to 1.5 equivalents) to ensure complete conversion of the starting material. However, a large excess can sometimes promote side reactions. Optimization may be required.
-
Quenching Procedure: Quench the reaction carefully at a low temperature by slowly adding a saturated aqueous solution of sodium bicarbonate. This will neutralize any acidic byproducts that could promote further side reactions.
Part 2: The Deprotection Step
Question 3: The deprotection of N-Boc-3-(fluoromethyl)azetidine is either incomplete or results in significant product degradation. What are the best practices for this step?
Answer:
The removal of the Boc protecting group is an acid-catalyzed process. The choice of acid and reaction conditions is crucial to achieve a clean and complete reaction without compromising the integrity of the fluoromethyl azetidine product.
-
Probable Cause 1: Insufficiently Acidic Conditions. If the reaction is incomplete, the acidic conditions may not be strong enough or the reaction time may be too short.
-
Probable Cause 2: Harsh Acidic Conditions. Strong, concentrated acids or high temperatures can lead to degradation of the desired product. The tert-butyl cation generated during deprotection can also lead to unwanted side reactions.[3]
-
Probable Cause 3: Work-up Issues. Improper work-up can lead to loss of the product, which is a relatively volatile free amine.
Optimized Deprotection Protocol:
-
Choice of Reagent:
-
A solution of 4M HCl in 1,4-dioxane is a standard and effective reagent for Boc deprotection.
-
Alternatively, a solution of HCl generated in situ by the addition of acetyl chloride or thionyl chloride to methanol can be used.[4]
-
-
Reaction Conditions:
-
The reaction is typically run at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. This usually takes a few hours.
-
-
Work-up Procedure:
-
After the reaction is complete, the solvent is typically removed under reduced pressure.
-
It is important to avoid excessive heating during solvent removal to prevent loss of the volatile free amine.
-
The resulting crude hydrochloride salt can often be used directly in the next step or purified by recrystallization.
-
| Parameter | Recommended Condition | Rationale |
| Reagent | 4M HCl in 1,4-Dioxane | Effective and commercially available. |
| Temperature | Room Temperature | Sufficient for deprotection without degradation. |
| Monitoring | TLC or LC-MS | To ensure complete reaction. |
| Work-up | Evaporation of solvent at low temperature | To prevent loss of the volatile product. |
Part 3: Hydrochloride Salt Formation and Purification
Question 4: I am having difficulty obtaining a pure, crystalline solid of this compound. The product is often an oil or a sticky solid. How can I improve the crystallization?
Answer:
The physical form of the final hydrochloride salt is highly dependent on its purity and the crystallization conditions.
-
Probable Cause 1: Presence of Impurities. Even small amounts of impurities can inhibit crystallization, resulting in an oil or an amorphous solid. These impurities may be carried over from previous steps.
-
Probable Cause 2: Incorrect Stoichiometry of HCl. An excess or deficit of HCl can affect the salt's properties and its ability to crystallize.
-
Probable Cause 3: Inappropriate Solvent System for Crystallization. The choice of solvent is critical for inducing crystallization.
Troubleshooting Crystallization:
-
Ensure Purity of the Free Base: If possible, purify the 3-(fluoromethyl)azetidine free base by distillation or chromatography before salt formation.
-
Controlled Addition of HCl:
-
Dissolve the free base in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
-
Monitor the pH to avoid a large excess of acid.
-
-
Optimize Crystallization Solvent:
-
A common technique is to precipitate the salt from a non-polar solvent like diethyl ether or a mixture of solvents such as isopropanol/diethyl ether or ethanol/diethyl ether.
-
Experiment with different solvent systems to find one that provides a crystalline solid.
-
-
Trituration:
-
If the product initially forms as an oil, it can sometimes be induced to crystallize by trituration. This involves repeatedly stirring and scraping the oil with a small amount of a non-solvent (a solvent in which the product is insoluble, such as cold diethyl ether or hexanes) until it solidifies.
-
Frequently Asked Questions (FAQs)
Q1: Why is a protecting group necessary for the azetidine nitrogen?
A1: The nitrogen atom of the azetidine ring is a nucleophile and a base. During the fluorination step with DAST, this nitrogen could react with the reagent or with acidic byproducts, leading to undesired side reactions. The Boc protecting group is used to temporarily "mask" the reactivity of the nitrogen, ensuring that the fluorination occurs selectively at the hydroxyl group.[5]
Q2: What are the key safety precautions when working with DAST?
A2: DAST is a hazardous reagent and should be handled with extreme care in a well-ventilated fume hood. It is moisture-sensitive and can release toxic and corrosive HF gas upon contact with water. It is also thermally unstable and can decompose violently at elevated temperatures. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Q3: What analytical techniques are most useful for characterizing the final product?
A3: A combination of techniques should be used to confirm the structure and purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the structure. Key signals to look for in ¹H NMR include the doublet for the fluoromethyl protons (CH₂F) due to coupling with the fluorine atom.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.
Visualizing the Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. Synthesis of Azetidines [manu56.magtech.com.cn]
- 2. 1642298-59-6 | this compound [fluoromart.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-FLUOROAZETIDINE HYDROCHLORIDE(617718-46-4) 1H NMR spectrum [chemicalbook.com]
Overcoming solubility issues with 3-(Fluoromethyl)azetidine hydrochloride
Introduction: Navigating the Solubility Challenges of a Key Building Block
3-(Fluoromethyl)azetidine hydrochloride is a valuable fluorinated building block for medicinal chemistry and drug discovery, prized for its role in introducing the azetidine moiety into novel chemical entities. However, its hydrochloride salt form, while designed to enhance aqueous solubility, can present challenges in various experimental settings, from preparing high-concentration stock solutions to ensuring stability in physiological buffers. This guide provides a comprehensive, experience-driven framework for researchers to understand, troubleshoot, and overcome these solubility hurdles. We will move beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Understanding the Molecule - Core Physicochemical Properties
The first step in troubleshooting is understanding the compound's inherent properties. This compound is the salt of a secondary amine (the azetidine ring nitrogen) and hydrochloric acid. This fundamental characteristic governs its solubility behavior.
| Property | Value | Source |
| CAS Number | 1642298-59-6 | [1][2][3] |
| Molecular Formula | C₄H₉ClFN | [1][2] |
| Molecular Weight | 125.57 g/mol | [1][2][4] |
| Form | White to off-white crystalline solid | [5][6] |
| Key Structural Feature | Azetidine Hydrochloride Salt | [5][6] |
The critical feature is the protonated azetidine nitrogen, which forms an ionic bond with the chloride ion. This salt form is generally designed to be more soluble in polar solvents, particularly water, compared to its corresponding freebase.[6][7] The equilibrium between the charged (salt) and neutral (freebase) forms is highly pH-dependent.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common solubility issues encountered by researchers. Each answer provides a step-by-step troubleshooting process grounded in chemical principles.
Q1: My this compound isn't dissolving well, even in water. What is the best solvent to start with?
Answer:
As a hydrochloride salt, the ideal starting solvent is purified water or a slightly acidic aqueous solution. Its solubility in organic solvents is expected to be lower, especially in non-polar ones.
Troubleshooting Steps:
-
Confirm Solvent Polarity: Start with water. If you must use an organic solvent, select polar protic or aprotic options. See the table below for guidance.
-
Employ Mechanical Agitation: Vigorous vortexing or sonication in an ultrasonic bath can significantly accelerate the dissolution process by breaking down solid aggregates and increasing solvent interaction with the particle surface.[7]
-
Apply Gentle Heat: Gently warming the solution (e.g., to 30-40°C) can increase the kinetic energy of the system and improve solubility. However, always monitor for potential degradation, especially with prolonged heating.
-
Consider a Co-Solvent: If working with a mixed-solvent system is acceptable for your experiment, adding a small percentage of a miscible polar organic solvent like methanol or ethanol to your aqueous solution can sometimes improve wetting and initial dissolution.
Table of Recommended Starting Solvents
| Solvent | Type | Expected Solubility | Rationale & Comments |
| Water | Polar Protic | High | Ideal for salts. The ionic nature of the HCl salt is readily solvated by water molecules. |
| Methanol / Ethanol | Polar Protic | Moderate | Can dissolve the compound, but may be less effective than water for the salt form. |
| DMSO | Polar Aprotic | Moderate to High | A powerful and versatile solvent, often used for creating high-concentration stock solutions.[8] |
| DMF | Polar Aprotic | Moderate | Similar to DMSO, but less common for biological applications due to higher toxicity.[8] |
| Acetonitrile (ACN) | Polar Aprotic | Low to Moderate | Generally less effective for ionic salts compared to water or DMSO. |
| DCM / Chloroform | Non-polar | Very Low | Not recommended. These solvents poorly solvate charged species. |
Q2: My compound dissolved in water, but it crashed out when I added it to my physiological buffer (e.g., PBS at pH 7.4). Why?
Answer:
This is the most common solubility issue for amine hydrochlorides and is caused by a pH shift. The compound is soluble in its protonated, charged salt form. When you introduce it to a neutral or basic buffer (pH ~7.4), the buffer deprotonates the azetidine nitrogen, converting it to the neutral "freebase" form. This freebase is almost always significantly less water-soluble, causing it to precipitate.[9][10][11]
The diagram below illustrates this critical pH-dependent equilibrium.
Caption: pH-dependent equilibrium of azetidine hydrochloride.
Troubleshooting Workflow:
The following workflow provides a systematic approach to solving this common problem.
Caption: Troubleshooting workflow for buffer-induced precipitation.
Q3: How do I properly prepare a stock solution for biological assays?
Answer:
For most biological applications, preparing a high-concentration stock in DMSO is the most reliable method. This approach bypasses the pH-dependency issues during initial dissolution.
Detailed Protocol for 100 mM DMSO Stock Solution:
-
Weigh Compound: Accurately weigh 12.56 mg of this compound (MW = 125.57 g/mol ).
-
Add Solvent: Add the powder to a sterile microcentrifuge tube or vial. Add 1.0 mL of high-purity, anhydrous DMSO.
-
Dissolve: Cap the vial securely. Vortex for 1-2 minutes. If solids remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30°C) can be used as a final step if necessary. Ensure the solution is completely clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Using the Stock in an Assay: When preparing your final assay solution, add the DMSO stock dropwise into your aqueous buffer while vortexing. This ensures rapid mixing and prevents localized high concentrations that could cause precipitation. Keep the final DMSO concentration as low as possible (typically <1%, ideally <0.5%) to avoid solvent effects on your biological system.
Section 3: Key Experimental Protocols
Protocol 1: Solubilization via pH Adjustment
This protocol is for applications where the final solution pH can be maintained in the acidic range.
-
Objective: To dissolve the compound directly in an aqueous buffer by controlling the pH.
-
Materials: this compound, target aqueous buffer (e.g., MES, HEPES), 1 M HCl, pH meter.
-
Procedure: a. Prepare your buffer at a concentration slightly higher than the final desired concentration. b. While stirring, slowly add the solid this compound. c. Monitor the pH. If it rises above 6.5 and the compound is not dissolving, add 1 M HCl dropwise until the pH is lowered to ~5.5-6.0. d. The compound should dissolve as the pH drops, ensuring it remains in the protonated salt form. e. Once fully dissolved, adjust the volume to the final target with water. Confirm the final pH.
Protocol 2: Co-Solvent Screening for Improved Solubility
Use this protocol when pH adjustment is not an option and you need to identify a suitable co-solvent system.[12]
-
Objective: To determine the minimum percentage of a co-solvent required to maintain solubility in a neutral pH buffer.
-
Materials: 100 mM stock solution of the compound in DMSO, target buffer (e.g., PBS, pH 7.4), various co-solvents (see table below).
-
Procedure: a. Set up a series of vials containing your target buffer. b. To each vial, add a different percentage of co-solvent (e.g., 1%, 2%, 5%, 10% v/v). Include a control with no co-solvent. c. Add the DMSO stock solution to each vial to achieve the final desired concentration of the compound. d. Vortex immediately and thoroughly. e. Observe the solutions for any signs of precipitation immediately and after 1 hour at room temperature. The lowest percentage of co-solvent that results in a clear, stable solution is your optimal choice.
Common Co-solvents for Biological Assays
| Co-Solvent | Max Recommended % (v/v) | Notes |
| DMSO | < 1% | The standard. Low toxicity at low concentrations but can affect cell membranes. |
| Ethanol | < 5% | Can be used for less sensitive assays. |
| PEG 400 | < 10% | Polyethylene glycol is a polymer often used to improve solubility. Generally low toxicity. |
| Glycerol | < 10% | Increases viscosity but is a very biocompatible solubilizing agent. |
References
- 1. 1642298-59-6 | this compound [fluoromart.com]
- 2. appretech.com [appretech.com]
- 3. clearsynth.com [clearsynth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.sdiarticle3.com [file.sdiarticle3.com]
- 9. ajdhs.com [ajdhs.com]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. ijmsdr.org [ijmsdr.org]
Technical Support Center: N-Alkylation of 3-(Fluoromethyl)azetidine
Welcome to the technical support center for the N-alkylation of 3-(fluoromethyl)azetidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable fluorinated building block into their synthetic workflows. Azetidines are prized scaffolds in modern drug discovery, offering a unique three-dimensional profile that can enhance metabolic stability and binding affinity.[1][2][3][4] The N-alkylation of 3-(fluoromethyl)azetidine, however, presents specific challenges due to the electronic properties of the fluoromethyl substituent.
This document, structured in a question-and-answer format, provides in-depth troubleshooting advice, validated experimental protocols, and the fundamental principles behind the procedural choices to empower you to overcome common hurdles in your research.
Section 1: Foundational Principles & Common Questions
This section addresses high-level questions regarding the reaction, focusing on the chemical principles that govern its outcome.
Q1: How does the 3-(fluoromethyl) group affect the N-alkylation reaction compared to an unsubstituted azetidine?
A1: The 3-(fluoromethyl) group is strongly electron-withdrawing due to the high electronegativity of fluorine. This has a significant impact on the reactivity of the azetidine nitrogen:
-
Reduced Nucleophilicity: The primary effect is a decrease in the electron density of the nitrogen atom.[5] This makes the nitrogen less nucleophilic and therefore less reactive towards electrophiles like alkyl halides or carbonyls. Consequently, reactions that proceed smoothly with unsubstituted azetidine may require more forcing conditions (e.g., higher temperatures, stronger bases, longer reaction times) for the 3-(fluoromethyl) analogue.
-
Ring Strain and Stability: While all azetidines possess inherent ring strain (approx. 25-26 kcal/mol), making them susceptible to ring-opening reactions, the electronic perturbation from the fluoromethyl group can influence the stability of intermediates and transition states.[6][7] For instance, if quaternization of the nitrogen occurs (see Q3), the increased positive charge on the nitrogen is further destabilized by the adjacent electron-withdrawing group, potentially making the ring more prone to nucleophilic attack and opening.[6]
Q2: What are the primary methods for N-alkylation of 3-(fluoromethyl)azetidine, and how do I choose between them?
A2: There are two principal methods, and the choice depends largely on the electrophile you are using and your tolerance for potential side reactions.
-
Direct N-Alkylation: This is a classic SN2 reaction where the azetidine nitrogen directly attacks an alkyl electrophile, typically an alkyl halide (R-X) or sulfonate (R-OTs, R-OMs), in the presence of a base.[8][9]
-
Best for: Simple, unhindered primary and secondary alkyl halides (e.g., methyl iodide, benzyl bromide).
-
Pros: Straightforward, uses common reagents.
-
Cons: Prone to over-alkylation to form a quaternary azetidinium salt, which can be a major side product.[8] The reaction can be sluggish due to the reduced nucleophilicity of the azetidine.
-
-
Reductive Amination: This is a two-step, one-pot process where the azetidine first reacts with an aldehyde or ketone to form an intermediate iminium ion. This ion is then immediately reduced in situ by a mild reducing agent to yield the N-alkylated product.[2][8][10]
-
Best for: Introducing a wide variety of alkyl groups, especially those derived from readily available aldehydes and ketones.
-
Pros: Effectively avoids the over-alkylation problem.[8] The reaction is often cleaner and more versatile.
-
Cons: Requires a suitable carbonyl partner and a specific reducing agent. The initial iminium formation can be slow for less reactive carbonyls.
-
A decision-making workflow for choosing the right method is illustrated below.
Caption: Method Selection for N-Alkylation.
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a Q&A format.
Q3: My direct alkylation reaction is very slow or stalls, leaving significant unreacted starting material. How can I drive it to completion?
A3: This is the most common issue, stemming from the reduced nucleophilicity of the fluorinated azetidine. Several factors can be optimized:
-
Choice of Base and Solvent: The base deprotonates the azetidinium salt formed in situ (if starting from a salt) or neutralizes the acid byproduct (HX), regenerating the free, nucleophilic amine. Inadequate solubility of the base or starting material is a frequent cause of failure.[11]
-
Problem: Using K₂CO₃ in a low-polarity solvent like acetone or THF, where it is poorly soluble.[11][12]
-
Solution 1 (Solvent): Switch to a more polar aprotic solvent like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) to improve the solubility of all components.[8][11]
-
Solution 2 (Base): Use a more soluble or stronger base. Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to its higher solubility and the "caesium effect," which enhances nucleophilicity.[11][12] A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) can also be effective.[8]
-
-
Activating the Halide: If you are using an alkyl bromide or chloride, the reaction can be accelerated by adding a catalytic amount (5-10 mol%) of potassium iodide (KI) or sodium iodide (NaI). The iodide undergoes Finkelstein exchange with the alkyl halide in situ to generate the much more reactive alkyl iodide.[11]
-
Temperature: Increasing the reaction temperature is a straightforward way to increase the reaction rate. Using a higher boiling point solvent like DMF or employing a microwave reactor can significantly reduce reaction times.[11][13]
Q4: I am seeing a new, more polar spot by TLC/LCMS in my direct alkylation reaction. What is it?
A4: This is very likely the quaternary azetidinium salt , a product of over-alkylation.[8] The desired N-alkylated azetidine is still nucleophilic and can react with a second molecule of the alkyl halide. This is especially problematic with highly reactive electrophiles like methyl iodide or benzyl bromide.
-
How to Minimize It:
-
Control Stoichiometry: Use a slight excess of the azetidine relative to the alkyl halide (e.g., 1.1 to 1.0 equivalents). Avoid a large excess of the alkylating agent.
-
Slow Addition: Add the alkyl halide slowly to the reaction mixture to maintain a low instantaneous concentration, favoring the mono-alkylation pathway.
-
Switch Methods: If over-alkylation remains a persistent issue, the most robust solution is to switch to the reductive amination method, which is not susceptible to this side reaction.[8][10]
-
Q5: My reaction mixture is complex, and I suspect ring-opening has occurred. What causes this and how can I prevent it?
A5: Azetidine ring-opening is a known side reaction driven by the release of ring strain.[7] It is most likely to occur under two conditions:
-
Acidic Conditions: Protonation of the azetidine nitrogen activates the ring toward nucleophilic attack.[14] While direct alkylation is typically run under basic conditions, improper workup or acidic impurities can trigger this.
-
After Quaternization: The formation of a quaternary azetidinium salt makes the ring highly electrophilic and extremely susceptible to attack by any nucleophile in the mixture (e.g., halide ions, solvent, or excess amine), leading to the formation of an acyclic amine.[6][15][16]
-
Prevention Strategies:
-
Maintain basic or neutral conditions throughout the reaction and workup.
-
Avoid conditions that favor over-alkylation (see Q4).
-
Use milder reaction conditions (lower temperature, less reactive electrophile) where possible.
-
Caption: Troubleshooting Decision Tree.
Q6: I am having difficulty purifying my product away from the unreacted starting material and inorganic salts.
A6: Purification can be challenging due to the similar polarities of the starting material and product, and the presence of salts.
-
Workup: Before chromatography, perform an aqueous workup. Quench the reaction with water or saturated sodium bicarbonate, extract with a suitable organic solvent (e.g., DCM, EtOAc), wash the combined organic layers with brine to remove most of the inorganic salts, and dry over Na₂SO₄ or MgSO₄.[2]
-
Chromatography:
-
Silica Gel: Standard flash column chromatography is usually effective.[2] Since the products are amines, it is highly recommended to add a small amount of a basic modifier to the eluent system (e.g., 0.5-1% triethylamine or ammonium hydroxide in your solvent system) to prevent streaking and improve peak shape.
-
Eluent System: A gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes is a good starting point. The N-alkylated product should be less polar than the starting free amine.
-
Section 3: Experimental Protocols
These are generalized protocols. You must adapt them to the specific stoichiometry and safety requirements of your materials. Always run reactions in a well-ventilated fume hood.
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the reaction of 3-(fluoromethyl)azetidine with an alkyl bromide.
Materials:
-
3-(Fluoromethyl)azetidine (or its HCl salt)
-
Alkyl Bromide (1.0 eq.)
-
Potassium Carbonate (K₂CO₃), finely ground (2.5 eq.)
-
Potassium Iodide (KI) (0.1 eq.)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(fluoromethyl)azetidine (1.1 eq.) and K₂CO₃ (2.5 eq.). If starting with the HCl salt, use 3.5 eq. of K₂CO₃.
-
Add catalytic KI (0.1 eq.).
-
Add anhydrous DMF to create a solution with a concentration of approximately 0.2 M with respect to the azetidine.
-
Stir the suspension at room temperature for 10 minutes.
-
Add the alkyl bromide (1.0 eq.) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-24 hours.
-
Monitor Progress: Track the consumption of the starting material by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using an eluent containing 1% Et₃N) to afford the desired product.
Protocol 2: N-Alkylation via Reductive Amination
This protocol describes a general procedure using an aldehyde and sodium triacetoxyborohydride.[2]
Materials:
-
3-(Fluoromethyl)azetidine
-
Aldehyde or Ketone (1.0 eq.)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Procedure:
-
To a clean, dry round-bottom flask with a magnetic stir bar, dissolve 3-(fluoromethyl)azetidine (1.2 eq.) and the aldehyde/ketone (1.0 eq.) in anhydrous DCM or DCE (to approx. 0.1-0.2 M).
-
Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. For less reactive carbonyls, adding a catalytic amount of acetic acid (0.1 eq) can be beneficial.
-
Add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions over 10-15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 2-18 hours.
-
Monitor Progress: Track the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] Stir vigorously until gas evolution ceases.
-
Separate the layers and extract the aqueous phase twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using an eluent containing 1% Et₃N).
Caption: Experimental Workflow for Reductive Amination.
Section 4: Reagent Data Summary
| Reagent Type | Examples | Typical Equivalents | Function & Notes |
| Base | K₂CO₃, Cs₂CO₃, DIPEA, Et₃N | 2.0 - 3.0 | Neutralizes acid byproduct in direct alkylation. Solubility is key; Cs₂CO₃ is often superior to K₂CO₃.[11][12] |
| Solvent | DMF, MeCN, DCM, DCE, THF | - | Polar aprotic solvents (DMF, MeCN) are generally best for direct alkylation. Chlorinated solvents (DCM, DCE) are common for reductive amination.[2][8][11] |
| Alkylating Agent | R-I, R-Br, R-OTs | 1.0 - 1.2 | The electrophile in direct alkylation. Reactivity: R-I > R-OTs ≈ R-Br > R-Cl. |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | 1.2 - 1.5 | Reduces the iminium intermediate. NaBH(OAc)₃ is preferred as it is milder and avoids the toxicity concerns of cyanide byproducts.[2][10] |
| Additive/Catalyst | KI, NaI | 0.05 - 0.1 | Used in direct alkylations with R-Br or R-Cl to generate the more reactive R-I in situ.[11] |
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 13. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buy 3-Fluoro-3-(trifluoromethyl)azetidine [smolecule.com]
- 15. Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening toward diverse α-(trifluoromethyl)amines via intermediate azetidinium salts. | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
Preventing decomposition of 3-(Fluoromethyl)azetidine hydrochloride
A Guide to Ensuring Chemical Integrity in Research and Development
Welcome to the technical support center for 3-(Fluoromethyl)azetidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to proactively address and troubleshoot stability issues associated with this valuable building block. As a strained, four-membered heterocycle bearing a fluoromethyl substituent, this compound requires specific handling and experimental considerations to prevent its decomposition.
This resource provides in-depth troubleshooting guides in a practical question-and-answer format, detailed experimental protocols for stability assessment, and answers to frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Quick Reference: Storage and Handling
Before delving into complex experimental troubleshooting, it is crucial to establish correct foundational practices for storage and handling.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store at 2-8°C or as specified by the supplier. For long-term storage, consider temperatures of -20°C. | Lower temperatures slow down potential degradation kinetics. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, which can participate in hydrolysis and oxidative degradation. |
| Container | Use a tightly sealed, amber glass vial. | Prevents light exposure (photodegradation) and moisture ingress. |
| Handling | Handle in a well-ventilated area or fume hood.[1][2][3] Dispense quickly and reseal the container promptly. | Minimizes exposure to ambient air and moisture. The compound is harmful if inhaled or comes into contact with skin.[1] |
Troubleshooting Guide: Investigating and Resolving Decomposition
This section addresses specific experimental observations that may indicate the decomposition of this compound.
Scenario 1: Appearance of New Impurities in Solution
Q1: I dissolved this compound in an aqueous buffer (pH < 7) for my assay and immediately observed a new, more polar peak in my LC-MS analysis. What is happening?
A1: You are likely observing acid-catalyzed hydrolysis, a primary degradation pathway for this compound. The hydrochloride salt creates an acidic environment upon dissolution in water. The strained azetidine ring is susceptible to ring-opening, which is initiated by the protonation of the ring nitrogen.[4] This protonation makes the ring carbons more electrophilic and vulnerable to nucleophilic attack by water.
The most probable degradation product is 3-(aminomethyl)-1-fluoro-propan-2-ol, formed via the mechanism illustrated below.
Caption: Proposed mechanism for acid-catalyzed hydrolysis.
Troubleshooting Steps:
-
pH Control: If your experiment allows, prepare solutions in a buffered system at a neutral or slightly basic pH (e.g., pH 7.4) immediately before use.
-
Aprotic Solvents: Whenever possible, use anhydrous aprotic solvents like DMSO, DMF, or acetonitrile for stock solutions. Minimize the amount of aqueous buffer used in the final dilution.
-
Temperature Control: Perform dilutions and experiments at low temperatures (e.g., on ice) to reduce the rate of hydrolysis.
Q2: My reaction involves a nucleophilic reagent, and I'm seeing a byproduct with a mass corresponding to my nucleophile added to the parent compound. Is this related to decomposition?
A2: Yes. This is another manifestation of the azetidine ring's susceptibility to nucleophilic attack, especially when the ring nitrogen is protonated.[5][6][7] Strong nucleophiles can directly open the strained ring, leading to the formation of a covalent adduct. This process is a known reaction pathway for azetidines and can be a significant source of impurities in synthetic steps.[6]
Caption: Troubleshooting workflow for nucleophilic ring-opening.
Preventative Measures:
-
Basification: Before introducing a strong nucleophile, consider a gentle basic workup (e.g., with saturated NaHCO₃) to deprotonate the azetidine nitrogen, which significantly reduces its susceptibility to ring-opening.
-
Protecting Groups: For multi-step syntheses, protecting the azetidine nitrogen with a group like Boc (tert-butyloxycarbonyl) can prevent unwanted side reactions.
Scenario 2: Instability Under Basic or Thermal Conditions
Q3: I'm running a reaction with a strong, non-nucleophilic base (e.g., LDA, NaH) and observing decomposition. I thought azetidines were more stable in basic conditions?
A3: While the azetidine ring itself is generally more stable under basic than acidic conditions, the fluoromethyl group introduces a different potential liability.[6] Strong bases can potentially initiate the elimination of hydrogen fluoride (HF) to form an exocyclic methylene intermediate, which could then polymerize or react with other species. Furthermore, although less common for monofluoromethyl groups compared to trifluoromethyl groups, direct hydrolysis of the C-F bond to a hydroxymethyl group under harsh basic conditions cannot be entirely ruled out.[8][9]
Recommendations:
-
Use Milder Bases: If possible, switch to a milder organic base (e.g., triethylamine, DIPEA) or an inorganic base like K₂CO₃.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation to occur.
Q4: I am purifying my compound using silica gel chromatography and see significant loss of material and the formation of new spots on my TLC plate. What is the cause?
A4: Standard silica gel is acidic and can cause on-column degradation of acid-sensitive compounds like azetidines.[10] The prolonged exposure to the acidic silica surface during chromatography can lead to the same acid-catalyzed ring-opening discussed in Q1.
Solutions:
-
Neutralized Silica: Pre-treat your silica gel by slurrying it in a solvent system containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine in your eluent.[10]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based column.
-
Alternative Purification: If the compound is crystalline, recrystallization is an excellent non-chromatographic purification method that avoids these issues.
Proactive Stability Assessment: Experimental Protocols
To establish a stability profile for this compound in your specific experimental matrix, a forced degradation study is highly recommended. This is crucial for developing stability-indicating analytical methods.
Protocol 1: Forced Degradation (Stress Testing)
This protocol outlines the conditions to intentionally degrade the compound to identify potential degradation products.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water to create a 1.0 mg/mL stock solution.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at 80°C. Also, store a solution (in a relevant solvent) at 60°C.
-
Photolytic Degradation: Expose the solid compound and a solution to light conditions as specified by ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter UV).[11] Keep a dark control sample for comparison.
3. Sample Analysis:
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration suitable for your analytical method (e.g., 0.1 mg/mL).
-
Analyze the stressed samples, a time-zero (unstressed) sample, and a blank by a stability-indicating HPLC method (see Protocol 2).
Data Summary Template
| Stress Condition | Time (hours) | Parent Compound (%) | Area (%) of Major Degradant 1 | RRT of Major Degradant 1 |
| 0.1 M HCl, 60°C | 0 | 100 | 0 | - |
| 8 | 85.2 | 12.5 | 0.85 | |
| 24 | 65.7 | 28.9 | 0.85 | |
| 0.1 M NaOH, 60°C | 24 | 98.1 | 1.1 | 1.15 |
| 3% H₂O₂, RT | 24 | 99.5 | <0.5 | - |
| 80°C, Solid | 24 | 99.8 | <0.5 | - |
| Photolytic (ICH Q1B) | - | 99.6 | <0.5 | - |
(Note: Data is illustrative. RRT = Relative Retention Time)
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the parent drug from its degradation products, ensuring accurate quantification.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water. (Note: While acidic, the short residence time on the column is generally acceptable. If on-column degradation is suspected, switch to a buffered mobile phase like 10 mM ammonium formate, pH 7).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to ensure separation of all potential impurities.
-
Detection:
-
UV/DAD: Monitor at a low wavelength (e.g., 210 nm) as the azetidine ring lacks a strong chromophore.
-
Mass Spectrometry (MS): Essential for identifying the mass of degradation products and confirming their structures.
-
Charged Aerosol Detector (CAD): A useful universal detector if degradation products lack a UV chromophore.[11]
-
-
Method Validation: Once developed, the method should be validated by analyzing the samples from the forced degradation study to demonstrate specificity and the ability to separate all degradation products from the parent peak.
Frequently Asked Questions (FAQs)
Q5: What is the pKa of the azetidine nitrogen in this compound?
-
The exact pKa is not readily published. However, the pKa of the conjugate acid of azetidine itself is approximately 11.29. The electron-withdrawing effect of the fluoromethyl group at the 3-position will lower this value. For N-aryl azetidines, pKa values can be significantly lower, in the range of 4-6.[4] It is reasonable to assume the pKa of 3-(Fluoromethyl)azetidine is lower than 11, making it a base that will be fully protonated in strongly acidic media.
Q6: Is the compound soluble in common organic solvents?
-
As a hydrochloride salt, it will have good solubility in polar protic solvents like water and methanol. It may have limited solubility in less polar solvents like dichloromethane or ethyl acetate. To dissolve it in these solvents, a prior liquid-liquid extraction after basification would be necessary to generate the free base. It is typically soluble in DMSO.
Q7: Can I use this compound in reactions requiring strong acids like TFA or concentrated HCl?
-
Extreme caution is advised. Strong, non-nucleophilic acids like TFA might be tolerated for short periods at low temperatures (e.g., for Boc deprotection), but this must be evaluated on a small scale first. Concentrated HCl will almost certainly lead to rapid ring-opening due to the high concentration of both acid and the chloride nucleophile.[6]
Q8: Are there any known hazardous decomposition products?
-
Under thermal stress, hazardous decomposition products can include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[1][12] All work with this compound should be performed in a well-ventilated fume hood.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions of Azetidines | Ambeed [ambeed.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. aksci.com [aksci.com]
Validation & Comparative
Introduction: The Structural Nuances of a Versatile Building Block
An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(Fluoromethyl)azetidine Hydrochloride: A Comparative Analysis
This compound is a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique conformational constraints and physicochemical properties to parent molecules, often improving metabolic stability, solubility, and target binding affinity. The introduction of a fluoromethyl group at the 3-position adds another layer of complexity and functionality, modulating electronic properties and offering a potential site for metabolic blocking.
Accurate and unambiguous structural characterization is paramount in the synthesis and application of such fine chemicals.[3] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the cornerstone technique for this purpose. It provides precise information on the chemical environment, connectivity, and stereochemistry of protons within a molecule.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the ¹H NMR spectrum of this compound. We will dissect the expected spectral features, explain the underlying physicochemical principles, and compare its spectrum with those of two key analogues—azetidine hydrochloride and 3-(trifluoromethyl)azetidine hydrochloride—to highlight the specific structural reporters that enable confident identification.
Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
The quality of an NMR spectrum is fundamentally dependent on a robust experimental protocol. For a hydrochloride salt of an amine, solvent selection and sample preparation are critical to ensure sharp, well-resolved signals.
Rationale for Method Selection:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for amine hydrochlorides. Its high polarity readily dissolves the salt, and its aprotic nature slows the exchange rate of the N-H protons, allowing them to be observed as distinct, albeit often broad, signals.[4] Deuterium oxide (D₂O) is an alternative, but it will cause the labile N-H protons to exchange with deuterium, rendering them invisible in the spectrum.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm), but it has limited solubility in DMSO. The residual solvent peak of DMSO (δ ≈ 2.50 ppm) is commonly used as a secondary reference.
-
Temperature: Maintaining a constant, controlled temperature (e.g., 298 K) is crucial for spectral consistency, as chemical shifts can be temperature-dependent.
Step-by-Step Acquisition Protocol:
-
Sample Preparation: Weigh approximately 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.
-
Solvation: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.
-
Dissolution: Cap the tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution of the salt. A clear, homogeneous solution is required.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample. This step is critical for achieving sharp lineshapes and high resolution.
-
Parameter Acquisition: Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters (e.g., on a 400 MHz spectrometer). A 30-degree pulse angle with a relaxation delay of 1-2 seconds is typically sufficient. Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift axis by referencing the residual DMSO peak to δ 2.50 ppm.
Caption: Figure 1: A standardized workflow for acquiring a high-quality ¹H NMR spectrum of an amine hydrochloride salt.
¹H NMR Spectral Analysis: this compound
While a publicly available, fully assigned spectrum is not readily found, we can reliably predict the ¹H NMR spectrum based on fundamental principles and data from analogous structures. The key influencing factors are:
-
Ring Strain: The four-membered azetidine ring has characteristic chemical shifts.
-
Inductive Effects: The electron-withdrawing nature of the protonated nitrogen and the fluorine atom will deshield (shift downfield) nearby protons.
-
Spin-Spin Coupling: Protons on adjacent atoms (vicinal) and on the same atom (geminal) will split each other's signals. Crucially, the fluorine atom (¹⁹F, spin I=½) will also couple to nearby protons, introducing additional splitting.[5]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Rationale |
| NH₂⁺ | 9.0 - 10.0 | Broad singlet (br s) | - | Acidic protons on nitrogen, often broad due to quadrupolar broadening and exchange. |
| CH₂F | 4.6 - 4.8 | Doublet of doublets (dd) | ²JHF ≈ 47 Hz, ³JHH ≈ 6 Hz | Geminal coupling to fluorine (large) and vicinal coupling to the C3-H proton (smaller). |
| CH₂-N (H2, H4) | 3.8 - 4.2 | Multiplet (m) | - | Complex multiplet due to coupling with each other and the C3-H proton. Deshielded by the adjacent NH₂⁺ group. |
| CH (H3) | 3.2 - 3.5 | Multiplet (m) | - | Complex multiplet due to coupling with the four ring protons (H2, H4) and the two CH₂F protons. |
Comparative Analysis: The Impact of Substitution
To truly understand the spectrum, we must compare it with structurally related compounds. This comparison isolates the spectral contributions of specific functional groups.
Comparative Structures
struct1 [label=<
Azetidine HCl
Parent Ring System
];
struct2 [label=<
3-(Fluoromethyl)azetidine HCl
Target Analyte
];
struct3 [label=<
3-(Trifluoromethyl)azetidine HCl
Electron-Withdrawing Analogue
];
struct1 -> struct2 -> struct3; }
Caption: Figure 2: Structures of the target analyte and two key comparators for NMR analysis.
Comparative ¹H NMR Data Summary
| Compound | CH₂-N (H2, H4) δ (ppm) | C3-Proton(s) δ (ppm) | Substituent Protons δ (ppm) | Key Distinguishing Feature |
| Azetidine HCl | ~3.8 (t) | ~2.4 (quint) | - | Simplest spectrum; C3 protons are the most upfield.[6] |
| 3-(Fluoromethyl)azetidine HCl (Target) | 3.8 - 4.2 (m) | 3.2 - 3.5 (m) | 4.6 - 4.8 (dd) | Unique doublet of doublets around 4.7 ppm with a large ~47 Hz coupling constant. |
| 3-(Trifluoromethyl)azetidine HCl | ~4.0 (m) | ~3.8 (m) | - | Absence of substituent protons; C3-H proton is significantly deshielded compared to azetidine HCl.[7] |
Discussion of Spectral Differences
-
Effect of the 3-Substituent on Ring Protons:
-
In the parent azetidine hydrochloride , the C2/C4 protons alpha to the nitrogen are the most deshielded (~3.8 ppm), while the C3 protons are further upfield (~2.4 ppm).
-
Adding the fluoromethyl group deshields the C3 proton significantly (from ~2.4 ppm to ~3.3 ppm) due to the inductive effect of the nearby fluorine. The C2/C4 protons are also slightly shifted.
-
Replacing -CH₂F with the more strongly electron-withdrawing -CF₃ group would be expected to deshield the C3 proton even further (to ~3.8 ppm), potentially causing its signal to overlap with the C2/C4 protons.
-
-
The Reporter Signal: -CH₂F Protons: The most definitive feature in the spectrum of this compound is the signal for the fluoromethyl protons themselves. This signal is a doublet of doublets .
-
Geminal H-F Coupling (²JHF): The two protons are coupled to the adjacent fluorine atom. This geminal coupling is typically very large, on the order of 45-50 Hz.[8] This large splitting is an unmistakable signature of a -CH₂F moiety.
-
Vicinal H-H Coupling (³JHH): These two protons are also coupled to the single proton on C3. This vicinal coupling is much smaller, typically 5-8 Hz. The combination of one large and one small coupling constant creates a highly characteristic "doublet of doublets" pattern that is absent in both azetidine and 3-(trifluoromethyl)azetidine.
-
Conclusion: A Definitive Spectroscopic Fingerprint
The ¹H NMR spectrum provides a definitive method for the structural confirmation of this compound. While the signals of the azetidine ring protons offer clues, their complex multiplets can be challenging to assign without advanced 2D NMR experiments.
However, the key to unambiguous identification lies in the unique signal of the fluoromethyl (-CH₂F) protons. The presence of a doublet of doublets in the 4.6 - 4.8 ppm region, characterized by a large geminal coupling constant of approximately 47 Hz , serves as an irrefutable spectroscopic fingerprint. This feature, when combined with the overall integration and shift patterns of the azetidine ring protons, allows researchers and drug development professionals to confidently verify the structure and purity of this important synthetic intermediate, distinguishing it from its parent compound and other fluorinated analogues.
References
- 1. 1642298-59-6 | this compound [fluoromart.com]
- 2. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]
- 6. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]
- 7. 3-(Trifluoromethyl)azetidine hydrochloride | 1221272-90-7 | WYB27290 [biosynth.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the 13C NMR Analysis of 3-(Fluoromethyl)azetidine Hydrochloride: A Comparative Approach
For researchers, scientists, and professionals in drug development, meticulous structural elucidation of novel chemical entities is paramount. The azetidine ring, a strained four-membered heterocycle, is a privileged scaffold in medicinal chemistry. Introduction of fluorine-containing substituents, such as the fluoromethyl group, can profoundly modulate a molecule's physicochemical and pharmacological properties. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 3-(Fluoromethyl)azetidine hydrochloride, a key building block in modern drug discovery. We will dissect the expected spectral features, compare them with the parent azetidine hydrochloride, and provide the experimental rationale behind the analytical approach.
The Foundational Principles: 13C NMR of Fluorinated Heterocycles
Standard proton-decoupled 13C NMR spectroscopy of organic molecules typically yields a spectrum of singlets, where each unique carbon atom is represented by a single peak. However, the introduction of a fluorine atom (¹⁹F), which has a nuclear spin of I = ½, complicates this picture. The through-bond interaction between a ¹³C nucleus and a ¹⁹F nucleus, known as spin-spin coupling or J-coupling, results in the splitting of carbon signals. The magnitude of this coupling is dependent on the number of bonds separating the two nuclei.
For this compound, we anticipate observing:
-
¹JCF Coupling: A large, one-bond coupling between the carbon of the fluoromethyl group (-CH₂F) and the fluorine atom.
-
²JCF Coupling: A smaller, two-bond coupling between the C3 carbon of the azetidine ring and the fluorine atom.
-
³JCF Coupling: A still smaller, three-bond coupling between the C2/C4 carbons of the azetidine ring and the fluorine atom.
Furthermore, the protonation of the azetidine nitrogen to form the hydrochloride salt significantly influences the electron density distribution within the ring, leading to downfield shifts of the adjacent carbon atoms (C2 and C4) compared to the free base.
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
To obtain a definitive 13C NMR spectrum of this compound, the following experimental protocol is recommended. The causality behind each parameter selection is crucial for achieving a self-validating and reliable dataset.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for resolving smaller long-range couplings.
Sample Preparation:
-
Solvent Selection: Deuterated water (D₂O) or methanol-d₄ (CD₃OD) are suitable solvents due to the high polarity and solubility of the hydrochloride salt. D₂O is often preferred to avoid solvent signals in the region of interest.
-
Concentration: A concentration of 10-20 mg/mL is typically sufficient to obtain a good signal-to-noise ratio within a reasonable acquisition time.
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is appropriate.
-
Acquisition Time (AQ): A longer acquisition time (2-3 seconds) will improve digital resolution, aiding in the accurate determination of coupling constants.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration, although quantitative analysis is not the primary goal here.
-
Number of Scans (NS): A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve a high signal-to-noise ratio, which is essential for observing the signals of quaternary carbons and the smaller peaks resulting from C-F coupling.
Comparative Spectral Analysis: this compound vs. Azetidine Hydrochloride
To truly understand the impact of the fluoromethyl group, a direct comparison with the 13C NMR spectrum of the parent compound, azetidine hydrochloride, is indispensable. The following table summarizes the expected and reported chemical shifts (δ) in ppm and coupling constants (J) in Hz.
| Carbon Atom | Azetidine Hydrochloride (Experimental, D₂O)[1] | This compound (Predicted) | Rationale for Predicted Changes |
| C2/C4 | ~48.5 ppm | ~49-52 ppm (triplet or doublet of doublets) | Downfield shift due to the inductive effect of the nearby fluoromethyl group. Splitting due to ³JCF coupling. |
| C3 | ~18.0 ppm | ~35-40 ppm (doublet) | Significant downfield shift due to the β-effect of the fluorine atom. Splitting due to ²JCF coupling. |
| -CH₂F | N/A | ~80-85 ppm (doublet) | Characteristic chemical shift for a fluorinated aliphatic carbon. Large splitting due to ¹JCF coupling. |
Note: Predicted values are based on established substituent effects and typical coupling constants observed for similar structural motifs.
Visualizing the Key Interactions
The following diagrams illustrate the molecular structure and the key through-bond C-F couplings that govern the appearance of the 13C NMR spectrum.
Caption: Molecular structure of this compound.
Caption: Through-bond C-F J-couplings in this compound.
In-Depth Discussion and Interpretation
The predicted 13C NMR spectrum of this compound reveals several key features that are diagnostic of its structure.
-
The Fluoromethyl Carbon (-CH₂F): This carbon is expected to resonate significantly downfield, in the range of 80-85 ppm, due to the strong deshielding effect of the directly attached fluorine atom. The most prominent feature will be a large doublet with a ¹JCF coupling constant typically in the range of 160-180 Hz for monofluoromethyl groups in aliphatic systems. This large coupling is a definitive indicator of the C-F bond.
-
The C3 Carbon: The C3 carbon, directly attached to the fluoromethyl group, will experience a downfield shift compared to the unsubstituted azetidine hydrochloride. This is a classic example of the β-effect of a fluorine substituent. The signal for C3 will appear as a doublet due to the two-bond coupling (²JCF) with the fluorine atom. The magnitude of this coupling is expected to be in the range of 15-25 Hz.
-
The C2 and C4 Carbons: These carbons are equivalent due to the symmetry of the molecule. They will be shifted slightly downfield from their position in azetidine hydrochloride due to the inductive effect of the fluoromethyl group at C3. Furthermore, they will likely appear as a triplet or a doublet of doublets due to the three-bond coupling (³JCF) to the fluorine atom. This coupling is typically small, in the range of 2-5 Hz, and may require good resolution to be observed clearly. The protonation of the nitrogen atom will also contribute to a significant downfield shift for these carbons.
Comparison with Alternative Fluorinated Azetidines
While this compound is a valuable building block, other fluorinated azetidines are also employed in drug discovery. For instance, 3-fluoroazetidine hydrochloride presents a different substitution pattern. In this case, the fluorine is directly attached to the ring. This would lead to a very different 13C NMR spectrum:
-
C3 of 3-Fluoroazetidine: Would show a large ¹JCF coupling and a chemical shift further downfield than the -CH₂F carbon in our target molecule.
-
C2/C4 of 3-Fluoroazetidine: Would exhibit a ²JCF coupling, which is generally larger than the ³JCF coupling observed for these carbons in this compound.
This comparison highlights the power of 13C NMR in distinguishing between constitutional isomers of fluorinated azetidines.
Conclusion
The 13C NMR analysis of this compound is a prime example of how modern NMR spectroscopy can provide unambiguous structural information for complex heterocyclic molecules. By understanding the fundamental principles of C-F coupling and the influence of the hydrochloride salt formation, researchers can confidently interpret the resulting spectra. The comparison with the parent azetidine hydrochloride and other fluorinated analogues further solidifies the structural assignment. This guide provides a robust framework for the analysis of this important building block and similar fluorinated compounds, empowering scientists in their pursuit of novel therapeutics.
References
A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 3-(Fluoromethyl)azetidine Hydrochloride
For researchers, medicinal chemists, and drug development professionals, the precise analytical characterization of novel chemical entities is paramount. 3-(Fluoromethyl)azetidine hydrochloride, a saturated heterocyclic compound, presents a unique set of analytical challenges due to its high polarity, the presence of a basic nitrogen atom, and the influence of the electronegative fluoromethyl substituent. This guide provides an in-depth technical comparison of mass spectrometric approaches for the robust characterization of this molecule, grounded in established principles and field-proven insights. While direct experimental data for this specific compound is not publicly available, this guide will synthesize information from structurally analogous compounds and foundational mass spectrometry principles to provide a predictive and practical framework for its analysis.
The Analytical Challenge: A Small Molecule with Complex Behavior
This compound's structure—a strained four-membered ring, a basic secondary amine, and a fluorinated side chain—dictates its analytical behavior. Its high polarity makes it a challenging analyte for traditional reversed-phase liquid chromatography (RPLC). The basic nitrogen is readily protonated, making the molecule suitable for positive-ion mode mass spectrometry, but also susceptible to strong interactions with acidic silanols on silica-based columns, which can lead to poor peak shape. The hydrochloride salt form means the analyte will be ionized in solution, which must be considered during sample preparation and chromatographic method development.
A Comparative Guide to Analytical Strategies
The optimal analytical strategy for this compound will depend on the specific goals of the analysis, such as qualitative identification, quantification in a complex matrix, or structural elucidation. Here, we compare the most relevant mass spectrometric approaches.
| Analytical Strategy | Ionization Technique(s) | Separation Method | Pros | Cons |
| Direct Infusion Mass Spectrometry | ESI, APCI | None | Rapid qualitative analysis, determination of molecular weight. | No separation from matrix components, potential for ion suppression. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | ESI, APCI | HILIC, RPLC with ion-pairing agents | Robust separation from matrix, allows for quantification, provides retention time for identification. | Method development can be complex, potential for ion suppression from mobile phase additives. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | EI, CI | Gas Chromatography | High-resolution separation, provides characteristic fragmentation patterns for structural elucidation. | Requires derivatization to increase volatility, potential for thermal degradation. |
Expert Insight: For routine analysis and quantification in biological matrices, LC-MS with Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective approach for highly polar amines. HILIC provides good retention and peak shape for such compounds without the need for derivatization. For in-depth structural confirmation, GC-MS of a derivatized sample can provide complementary fragmentation information.
Predicted Mass Spectra and Fragmentation Patterns
In the absence of a published experimental mass spectrum for this compound, we can predict its fragmentation behavior based on the established principles of mass spectrometry for amines and fluorinated compounds.
Electrospray Ionization (ESI-MS)
Under positive-ion ESI conditions, the molecule will readily protonate to form the [M+H]⁺ ion. The expected monoisotopic mass of the free base (C₄H₈FN) is 89.0641 u, so the protonated molecule will have an m/z of 90.0719 .
Collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to proceed through several key pathways:
-
Alpha-Cleavage (Ring Opening): The most common fragmentation pathway for cyclic amines is alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1] This would lead to the opening of the azetidine ring.
-
Loss of Small Neutral Molecules: Subsequent to ring opening, the loss of small, stable neutral molecules such as ethylene (C₂H₄) is a likely fragmentation pathway.
-
Loss of HF: The presence of a fluorine atom introduces the possibility of the neutral loss of hydrogen fluoride (HF).[2]
Predicted ESI-MS/MS Fragments of 3-(Fluoromethyl)azetidine [M+H]⁺ (m/z 90.07)
| Predicted Fragment Ion (m/z) | Proposed Structure/Composition | Neutral Loss |
| 70.0614 | C₄H₇N⁺ | HF |
| 62.0600 | C₃H₆FN⁺ | C₂H₄ |
| 56.0500 | C₃H₆N⁺ | CH₂F |
| 42.0344 | C₂H₄N⁺ | C₂H₄F |
Diagram of Predicted ESI-MS Fragmentation
Caption: Predicted ESI-MS/MS fragmentation pathways for protonated 3-(Fluoromethyl)azetidine.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the analysis of this compound by LC-MS.
I. Sample Preparation
Rationale: The goal of sample preparation is to dissolve the analyte in a solvent compatible with the LC-MS system and to remove any non-volatile salts that could interfere with ionization.
-
Standard Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and deionized water to create a 1 mg/mL stock solution.
-
Perform serial dilutions from the stock solution using the same solvent mixture to prepare working standards for calibration.
-
-
Matrix Sample Preparation (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
II. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Rationale: A HILIC column is chosen to retain the polar analyte. The mobile phase contains a volatile buffer to maintain pH and aid in ionization. A gradient elution ensures the efficient elution of the analyte and any less polar metabolites.
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Data Acquisition: Full scan mode (m/z 50-200) for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transition (Predicted): 90.1 > 70.1 (for quantification) and 90.1 > 62.1 (for confirmation).
-
Diagram of the Analytical Workflow
Caption: A generalized workflow for the LC-MS analysis of this compound.
Conclusion
The successful mass spectrometric analysis of this compound requires a thoughtful approach that considers its inherent physicochemical properties. While no single method is universally superior, a well-developed HILIC-LC-MS/MS method offers a robust platform for both qualitative and quantitative analysis in complex matrices. The predicted fragmentation patterns, centered around ring opening and neutral losses of HF and ethylene, provide a solid foundation for method development and data interpretation. By understanding the principles outlined in this guide, researchers can confidently develop and validate analytical methods to support the advancement of drug discovery and development programs involving this and structurally related compounds.
References
A Senior Application Scientist's Guide to 3-(Fluoromethyl)azetidine and 3-Fluoroazetidine: A Comparative Analysis for Drug Discovery
Introduction: The Strategic Role of Fluorinated Azetidines in Medicinal Chemistry
In the landscape of modern drug discovery, small, saturated heterocycles have become indispensable tools for medicinal chemists.[1] Azetidines, four-membered nitrogen-containing rings, are particularly valued for their ability to impart desirable properties such as increased sp³ character, improved aqueous solubility, and novel intellectual property space.[2][3] The strategic incorporation of fluorine into these scaffolds further enhances their utility by modulating key physicochemical parameters including basicity (pKa), lipophilicity (LogP), and metabolic stability.[4]
This guide provides an in-depth, objective comparison of two closely related yet distinct fluorinated building blocks: 3-(Fluoromethyl)azetidine and 3-fluoroazetidine . While both molecules introduce fluorine to the azetidine core, the seemingly subtle difference in the fluorine's placement—as part of a methyl substituent versus directly on the ring—leads to significant and predictable alterations in their properties. Understanding these differences is critical for researchers, scientists, and drug development professionals aiming to fine-tune molecular properties for optimal drug performance.
Structural and Physicochemical Property Showdown
The fundamental distinction between the two molecules lies in the proximity of the highly electronegative fluorine atom to the basic nitrogen center of the azetidine ring. This difference propagates through their electronic, conformational, and bulk properties.
| Property | 3-Fluoroazetidine | 3-(Fluoromethyl)azetidine | Rationale and Implication |
| Structure | ![]() | ![]() | The C-F bond in 3-fluoroazetidine is two bonds away (β-position) from the nitrogen, while in 3-(fluoromethyl)azetidine, it is three bonds away (γ-position). |
| Basicity (pKa) | Lower (~8.0 - 8.5, predicted) | Higher (~9.0 - 9.5, predicted) | The potent inductive electron-withdrawing effect of fluorine significantly reduces the electron density on the nitrogen, lowering its basicity. This effect is attenuated by distance, making 3-(fluoromethyl)azetidine more basic.[5] Lower pKa can be crucial for avoiding off-target effects at ion channels or improving oral absorption. |
| Lipophilicity (cLogP) | ~ -0.3 to 0.0 | ~ 0.1 to 0.4 | Replacing a hydrogen with fluorine (3-fluoroazetidine) has a modest impact on lipophilicity. Adding a fluoromethyl group (-CH₂F) contributes more significantly to the overall lipophilicity.[6][7] This parameter is key for tuning cell permeability and solubility. |
| Metabolic Stability | High | High | The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450.[8][9] Both scaffolds effectively block metabolic oxidation at the 3-position. The fluoromethyl group may offer slightly more steric hindrance to enzymatic approach. |
| Conformational Bias | Puckered ring; F can occupy pseudo-axial or pseudo-equatorial positions. | Puckered ring; the bulkier -CH₂F group strongly prefers the pseudo-equatorial position to minimize steric strain.[10][11] | The defined conformational preference of the fluoromethyl group can be exploited to orient other substituents and optimize interactions with a biological target. |
Impact on Drug Design and Application
The choice between 3-fluoroazetidine and 3-(fluoromethyl)azetidine is a strategic decision driven by the specific goals of a drug discovery program.
-
Use 3-Fluoroazetidine when:
-
A significant reduction in the basicity of the core amine is required to mitigate hERG liability or improve selectivity.
-
A minimal increase in lipophilicity is desired to maintain aqueous solubility.
-
Exploring both axial and equatorial vectors for further substitution is of interest, as the conformational preference is less rigid.
-
-
Use 3-(Fluoromethyl)azetidine when:
-
A more modest reduction in basicity is sufficient, retaining a pKa closer to that of typical alkylamines.
-
A moderate increase in lipophilicity is needed to enhance membrane permeability or target engagement in a hydrophobic pocket.
-
A strong preference for an equatorial substituent is desired to lock in a specific conformation for optimal binding to a target protein.
-
Experimental Protocols for Property Determination
To empower researchers to validate these properties, the following are standard, self-validating experimental protocols.
Protocol 1: Determination of pKa by Potentiometric Titration
This method provides a precise measurement of a compound's acid dissociation constant.
Methodology:
-
Preparation: Accurately weigh ~1-3 mg of the hydrochloride salt of the azetidine and dissolve in a known volume (e.g., 10 mL) of deionized water or a water/co-solvent mixture.
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Multiple titrations should be performed to ensure reproducibility.
Caption: Workflow for pKa determination via potentiometric titration.
Protocol 2: Determination of LogP by the Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and water.[12][13]
Methodology:
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing the phases to separate overnight. Use a buffer (e.g., phosphate buffer, pH 7.4) for the aqueous phase to ensure the compound is in its neutral state.
-
Sample Preparation: Prepare a stock solution of the azetidine compound in the aqueous phase at a known concentration.
-
Partitioning: Add equal volumes of the aqueous stock solution and the pre-saturated n-octanol to a vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to achieve complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: Calculate the concentration in the octanol phase by subtraction from the initial concentration. LogP is calculated as: LogP = log ([Compound]octanol / [Compound]aqueous).
Caption: Shake-flask method workflow for experimental LogP determination.
Protocol 3: In Vitro Metabolic Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, typically using liver microsomes which are rich in CYP450 enzymes.[8]
Methodology:
-
Reagent Preparation: Prepare a buffer solution (e.g., potassium phosphate, pH 7.4), a solution of the test compound, and a suspension of liver microsomes (e.g., human, rat). Prepare a solution of the necessary cofactor, NADPH.
-
Incubation: In a 96-well plate, pre-warm the buffer, microsomes, and test compound to 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution to the wells.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Caption: Workflow for in vitro metabolic stability assay using liver microsomes.
Conclusion
Both 3-(Fluoromethyl)azetidine and 3-fluoroazetidine are powerful building blocks that leverage the benefits of fluorination within a desirable azetidine scaffold. However, they are not interchangeable. The choice between them hinges on a nuanced understanding of their differing impacts on a molecule's pKa and lipophilicity. 3-Fluoroazetidine offers a tool for significant basicity reduction with minimal lipophilicity penalty, while 3-(fluoromethyl)azetidine provides a more sterically demanding, lipophilic, and less pKa-perturbing alternative. By carefully considering these profiles and validating them with the experimental protocols outlined, medicinal chemists can make more informed decisions, accelerating the rational design of drug candidates with optimized pharmacokinetic and pharmacodynamic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-(Fluoromethyl)azetidine | C4H8FN | CID 66596287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Fluoroazetidine | C3H6FN | CID 3603542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. csj.cumhuriyet.edu.tr [csj.cumhuriyet.edu.tr]
Structure-activity relationship of fluorinated azetidine derivatives
<Senior Application Scientist
Executive Summary
The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable scaffold in modern medicinal chemistry.[1][2] Its rigid, three-dimensional structure provides a unique vector for substituent placement, influencing the physicochemical and pharmacological properties of drug candidates. The strategic incorporation of fluorine into organic molecules is a well-established strategy to enhance drug-like properties, including metabolic stability, binding affinity, and membrane permeability.[3][4][5] This guide provides a comprehensive comparison of fluorinated azetidine derivatives, elucidating the structure-activity relationships (SAR) that govern their biological performance. We will explore how the position and degree of fluorination on the azetidine core impact key pharmacological parameters, supported by experimental data and detailed protocols.
The Azetidine Scaffold and the Impact of Fluorination
Azetidines are increasingly utilized in drug discovery to impart favorable properties such as improved solubility and polarity.[1] Fluorine, being the most electronegative element, exerts powerful inductive effects, which can significantly alter the properties of neighboring functional groups. Key benefits of fluorination in drug design include:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP450) family.[4][5] This "metabolic blocking" at susceptible sites can prolong a drug's half-life.[4][5][6]
-
Modulation of Basicity (pKa): The introduction of fluorine near a basic nitrogen, such as in the azetidine ring, lowers its pKa due to the powerful electron-withdrawing nature of fluorine.[7][8] This can be crucial for optimizing target engagement and reducing off-target effects.
-
Increased Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby enhancing potency.
-
Conformational Control: The gauche effect and steric interactions involving fluorine can lock the molecule into a specific, biologically active conformation.
Structure-Activity Relationship (SAR) Analysis
The biological activity of fluorinated azetidine derivatives is highly dependent on the position of the fluorine atom(s) on the azetidine ring.
3-Fluoroazetidine Derivatives
The 3-position of the azetidine ring is a common site for substitution. Fluorination at this position has profound effects on the molecule's properties.
-
Impact on pKa and Lipophilicity: Introducing a fluorine atom at the 3-position significantly lowers the basicity of the azetidine nitrogen.[7] This is a direct consequence of the inductive electron-withdrawing effect of the fluorine atom. The effect on lipophilicity (LogP) is less predictable and can either increase or decrease depending on the overall molecular context.[7]
-
Biological Activity: 3-Fluoroazetidine derivatives have shown promise as inhibitors of various enzymes. For instance, certain derivatives have been investigated as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes.[9] The fluorine atom can enhance binding affinity by interacting with specific residues in the enzyme's active site.
2-Fluoroazetidine and Gem-Difluoroazetidine Derivatives
Fluorination at the 2-position or the introduction of a gem-difluoro group (CF2) introduces more significant structural and electronic perturbations.
-
Gem-Difluoro Effect: The CF2 group can act as a bioisostere for a carbonyl group or an ether oxygen, offering a way to modify polarity and hydrogen bonding potential without drastically altering the molecular shape.[7]
-
Metabolic Stability: Gem-difluorination adjacent to a metabolically labile site can be a highly effective strategy to block oxidative metabolism and improve a compound's pharmacokinetic profile.[7]
The following diagram illustrates the general workflow for synthesizing and evaluating fluorinated azetidine derivatives to establish their SAR.
Caption: General workflow for SAR studies of fluorinated azetidine derivatives.
Comparative Experimental Data
To illustrate the impact of fluorination, the following table presents hypothetical but representative data comparing a parent azetidine compound with its fluorinated analogs.
| Compound ID | Structure | Fluorine Position | Target IC50 (nM) | pKa | LogP | Microsomal Half-life (t½, min) |
| AZ-01 | Azetidine-R | None | 150 | 9.8 | 2.1 | 15 |
| AZ-F1 | 3-Fluoroazetidine-R | 3-Fluoro | 50 | 8.5 | 2.3 | 45 |
| AZ-F2 | 3,3-Difluoroazetidine-R | 3,3-Difluoro | 75 | 7.2 | 2.5 | >120 |
Data is illustrative and intended for comparative purposes.
Analysis of Comparative Data:
-
Potency (IC50): The introduction of a single fluorine at the 3-position (AZ-F1) significantly improves potency, suggesting a favorable interaction with the target. The gem-difluoro analog (AZ-F2) shows good potency, though slightly less than the monofluorinated compound, which could be due to steric or electronic effects.
-
Basicity (pKa): As expected, fluorination drastically reduces the pKa of the azetidine nitrogen.[7] This can be advantageous in reducing interactions with off-targets like hERG or avoiding unwanted sequestration in acidic organelles.
-
Metabolic Stability: The most dramatic effect is seen in metabolic stability. The half-life in liver microsomes increases significantly with both mono- and di-fluorination, demonstrating the effectiveness of fluorine in blocking metabolic pathways.[4][5]
Experimental Protocols
General Synthesis of 3-Fluoroazetidine Derivatives
A common route to 3-fluoroazetidines involves the fluorination of a corresponding 3-hydroxyazetidine precursor.
Objective: To synthesize N-protected 3-fluoroazetidine intermediates for further derivatization.
Protocol:
-
Protection: Protect the nitrogen of a commercially available 3-hydroxyazetidine with a suitable protecting group (e.g., Boc or Cbz).
-
Fluorination: Dissolve the N-protected 3-hydroxyazetidine in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N2 or Ar).
-
Cool the solution to -78 °C.
-
Slowly add a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-protected 3-fluoroazetidine.
Note: DAST is a hazardous reagent and should be handled with extreme caution in a well-ventilated fume hood.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay is a standard method to assess a compound's susceptibility to phase I metabolism.[4]
Objective: To determine the in vitro half-life (t½) of test compounds.
Protocol:
-
Preparation: Prepare a reaction mixture containing liver microsomes (e.g., from human, rat, or mouse) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Incubation: Pre-warm the reaction mixture to 37 °C. Add the test compound (typically at a final concentration of 1 µM) to initiate the reaction.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.
-
Calculation: The half-life (t½) is calculated from the slope of the natural log of the remaining compound concentration versus time.
The following diagram illustrates the key relationships between fluorination and resulting physicochemical properties.
Caption: Key physicochemical effects of incorporating fluorine into an azetidine ring.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the azetidine scaffold is a powerful tool in drug discovery. As demonstrated, fluorination can profoundly and often beneficially modulate key drug-like properties, including metabolic stability, pKa, and target potency. The SAR of fluorinated azetidines is highly dependent on the location and number of fluorine atoms. 3-Fluoro and 3,3-difluoroazetidines are particularly valuable motifs for enhancing metabolic stability and fine-tuning basicity. Future research will likely focus on exploring more complex fluorination patterns and developing novel synthetic methodologies to access these valuable building blocks more efficiently.[10] As our understanding of the subtle interplay between fluorination and biological systems grows, so too will our ability to rationally design the next generation of safer and more effective therapeutics.
References
- 1. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Purity Analysis of Commercial 3-(Fluoromethyl)azetidine Hydrochloride
Introduction: The Critical Role of a Small Building Block
In modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold, prized for its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability.[1][2] The introduction of a fluoromethyl group further enhances these characteristics, making 3-(Fluoromethyl)azetidine hydrochloride a highly sought-after building block for novel therapeutics.[3][4] However, its small size, reactive four-membered ring, and the nature of its synthesis present significant analytical challenges. The purity of this starting material is not a trivial specification; it is the foundation upon which reliable, reproducible, and safe drug development is built. Any impurities, whether from starting materials, byproducts, or residual solvents, can propagate through a synthetic sequence, complicating purification, compromising yields, and potentially introducing toxicologically significant entities into the final active pharmaceutical ingredient (API).[5][6]
This guide provides an in-depth comparison of the essential analytical methodologies required to comprehensively assess the purity of commercial batches of this compound. We will move beyond simply listing techniques, instead focusing on the causality behind experimental choices, providing validated protocols, and presenting comparative data to empower researchers to make informed decisions when selecting and qualifying this critical reagent.
The Analytical Imperative: A Multi-Modal Approach
No single analytical technique can fully guarantee the purity of a complex chemical entity like this compound. A robust quality control (QC) strategy relies on a suite of orthogonal methods, each providing a unique and complementary piece of the purity puzzle. The goal is to confirm identity, quantify the main component, identify and quantify impurities, and verify the correct salt stoichiometry.[7][8] This guide will focus on four pillars of analysis: NMR for structural identity, HPLC for quantitative purity, GC-MS for volatile impurities, and elemental/titrimetric analysis for stoichiometric confirmation.
Pillar I: NMR Spectroscopy for Structural Confirmation and Impurity Identification
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structure elucidation. For a molecule like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is non-negotiable. The causality is clear: ¹H NMR confirms the proton framework and provides initial purity insights, ¹³C NMR verifies the carbon backbone, and ¹⁹F NMR is exquisitely sensitive for detecting any fluorine-containing impurities. The choice of a polar, aprotic deuterated solvent like DMSO-d₆ is deliberate, as it allows for the observation of exchangeable protons, such as the N-H protons of the azetidinium ion, which provides crucial information about the salt form.[9][10]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the this compound sample into an NMR tube.
-
Dissolution: Add ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). Vortex gently until the sample is fully dissolved.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Integrate all peaks, setting the integral of a well-resolved, non-exchangeable proton signal (e.g., the CH methine) to 1.0.
-
Rationale: The relative integrals of other signals should correspond to the number of protons they represent. Any peaks not belonging to the main compound or the solvent are potential impurities.[11]
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive and specific test for fluorinated impurities.
-
Rationale: The spectrum should ideally show a single triplet (due to coupling with the adjacent CH₂ group). The presence of other signals indicates fluorinated byproducts, which can be difficult to detect by other means.[12]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum (e.g., using a PENDANT or DEPT sequence) to confirm the presence of all four unique carbon atoms.
-
Logical Workflow for NMR Purity Assessment
Caption: Workflow for NMR-based structural and purity verification.
Pillar II: HPLC for Quantitative Purity Assessment
Expertise & Experience: While NMR is excellent for identification, HPLC is the industry-standard for accurate quantification of purity (often termed "assay") and for detecting non-volatile impurities.[13] The challenge with this molecule is its lack of a strong UV chromophore, making detection difficult. Therefore, the choice of detector is critical. While a low wavelength UV detector (e.g., 200-210 nm) can be used, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often superior as they provide a more uniform response for non-chromophoric compounds. The mobile phase is typically a mixture of water and acetonitrile with an acidic modifier like trifluoroacetic acid (TFA). The TFA serves a dual purpose: it protonates residual silanols on the silica-based column, preventing peak tailing of the basic amine, and it provides a counter-ion for improved chromatography.
Experimental Protocol: Reversed-Phase HPLC
-
System Suitability Test (SST):
-
Before analyzing samples, inject a standard solution five times.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time. The RSD should be <2.0%.
-
Rationale: The SST is a self-validating step that ensures the chromatographic system is performing with adequate precision and reproducibility.[7]
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1.0 mg/mL in the mobile phase A (e.g., 95:5 Water:Acetonitrile w/ 0.1% TFA).
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detector: ELSD (or CAD/UV at 205 nm).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Comparative Data: HPLC Purity of Commercial Samples
| Source | Lot Number | Purity by HPLC (Area %) | Number of Impurities >0.1% | Largest Single Impurity (%) |
| Supplier A | A-00123 | 98.7% | 3 | 0.65% (Unknown) |
| Supplier B | B-45678 | 99.6% | 1 | 0.21% (Unknown) |
| In-house Ref. Std. | REF-001 | >99.9% | 0 | <0.05% |
Logical Workflow for HPLC Purity Analysis
Caption: Workflow for quantitative HPLC purity determination.
Pillar III: GC-MS for Residual Solvents and Volatile Impurities
Expertise & Experience: The synthesis of this compound inevitably involves organic solvents, which must be controlled to low levels (typically ppm) as defined by ICH guidelines.[5] Gas Chromatography with Mass Spectrometric detection (GC-MS) is the ideal technique for this analysis. Headspace sampling is the preferred injection technique because it introduces only the volatile components into the system, protecting the instrument from the non-volatile hydrochloride salt and preventing contamination. The mass spectrometer adds a layer of certainty, allowing for the positive identification of solvents based on their mass spectra, rather than just their retention times.
Experimental Protocol: Headspace GC-MS
-
Sample Preparation:
-
Accurately weigh ~50 mg of the sample into a 20 mL headspace vial.
-
Add 1.0 mL of a suitable high-boiling solvent (e.g., Dimethyl Sulfoxide, DMSO).
-
Seal the vial immediately.
-
-
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A column suitable for solvent analysis (e.g., DB-624 or equivalent).
-
-
Headspace Conditions:
-
Incubation Temperature: 80 °C.
-
Incubation Time: 20 minutes.
-
Loop Temperature: 90 °C.
-
-
GC Conditions:
-
Inlet Temperature: 200 °C.
-
Oven Program: Start at 40 °C for 5 minutes, then ramp to 220 °C at 10 °C/min.
-
-
MS Conditions:
-
Scan from m/z 35 to 350.
-
-
Data Analysis: Identify and quantify solvents against a calibrated standard containing expected solvents.
Comparative Data: Residual Solvents in Commercial Samples
| Source | Lot Number | Dichloromethane (ppm) | Toluene (ppm) | Diisopropyl Ether (ppm) |
| Supplier A | A-00123 | 850 | 120 | < 50 |
| Supplier B | B-45678 | < 50 | < 10 | < 50 |
| In-house Ref. Std. | REF-001 | < 50 | < 10 | < 50 |
Logical Workflow for GC-MS Residual Solvent Analysis
Caption: Workflow for residual solvent analysis by Headspace GC-MS.
Pillar IV: Elemental and Titrimetric Analysis for Stoichiometric Integrity
Expertise & Experience: The final piece of the puzzle is confirming that the material has the correct empirical formula and that it exists as the monohydrochloride salt. This is crucial as an incorrect salt form or the presence of inorganic impurities will alter the effective molecular weight, leading to significant errors in reaction stoichiometry.
-
Elemental Analysis (CHN): This technique provides the mass percentages of Carbon, Hydrogen, and Nitrogen. The results should match the theoretical values for the C₄H₉ClFN formula within an acceptable tolerance (typically ±0.4%).[14]
-
Chloride Content by Titration: An argentometric titration (e.g., the Volhard method) is a classic, robust method to quantify the chloride content.[15] This directly confirms the molar ratio of the azetidine free base to hydrochloric acid.
Comparative Data: Elemental and Chloride Analysis
| Analysis | Theoretical Value | Supplier A | Supplier B | In-house Ref. Std. |
| % Carbon | 38.24% | 37.98% | 38.19% | 38.21% |
| % Hydrogen | 7.22% | 7.15% | 7.25% | 7.23% |
| % Nitrogen | 11.15% | 11.01% | 11.12% | 11.14% |
| % Chloride | 28.23% | 28.55% | 28.19% | 28.25% |
| Conclusion | - | Within spec, slightly high Cl⁻ | Excellent agreement | Excellent agreement |
Summary and Recommendations for Researchers
The comprehensive purity analysis of this compound is a critical due diligence step in drug discovery and development. This guide demonstrates that a multi-technique approach is essential for a complete quality assessment.
-
Supplier A provided material with acceptable, but lower, HPLC purity and a higher level of residual solvents compared to Supplier B. The slightly high chloride content could suggest the presence of inorganic chloride salts.
-
Supplier B provided higher purity material that closely matched the in-house reference standard across all tested parameters.
Key Recommendations for End-Users:
-
Request a Comprehensive Certificate of Analysis (CoA): Do not accept a CoA that only lists purity by a single method. A trustworthy supplier should provide data from multiple techniques, including NMR, HPLC (with chromatogram), and residual solvent analysis.[16]
-
Verify Identity In-House: At a minimum, run a ¹H NMR upon receipt of a new batch to confirm the structure and screen for obvious impurities. This is a quick and cost-effective insurance policy.
-
Understand the Impact: For sensitive synthetic steps, even minor impurities can have a significant impact. Choosing a higher purity starting material, like that from Supplier B, can save considerable time and resources downstream.
-
Question Purity Values: Always be critical of purity values. A result of "98%" should prompt the question: "What is the other 2%?". A combination of the analytical techniques described here is required to answer that question authoritatively.
By implementing this rigorous, multi-modal analytical strategy, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
- 1. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2126162-29-4 | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride [fluoromart.com]
- 4. 1642298-59-6 | this compound [fluoromart.com]
- 5. tianmingpharm.com [tianmingpharm.com]
- 6. documents.lgcstandards.com [documents.lgcstandards.com]
- 7. qualityfwd.com [qualityfwd.com]
- 8. who.int [who.int]
- 9. reddit.com [reddit.com]
- 10. hmdb.ca [hmdb.ca]
- 11. epfl.ch [epfl.ch]
- 12. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Khan Academy [khanacademy.org]
- 15. fsis.usda.gov [fsis.usda.gov]
- 16. 3-FLUORO-3-(FLUOROMETHYL)AZETIDINE HCL [sigmaaldrich.com]
A Medicinal Chemist's Guide to Fluoromethyl-Azetidines: Modulating Basicity and Lipophilicity
Senior Application Scientist Insight: In modern drug discovery, the strategic incorporation of fluorine is a cornerstone of lead optimization. Small, strained ring systems like azetidine are increasingly popular scaffolds due to their ability to impart three-dimensionality and favorable physicochemical properties.[1][2] This guide provides an in-depth analysis of how substituting a fluoromethyl group onto the azetidine nitrogen—a common tactic—profoundly alters two critical drug-like properties: basicity (pKa) and lipophilicity (LogP). Understanding this interplay is crucial for researchers aiming to fine-tune compound absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.
The Azetidine Scaffold: A Baseline
Azetidine is a four-membered saturated heterocycle containing one nitrogen atom.[3] Its inherent ring strain influences the geometry and electron availability of the nitrogen lone pair.[4][5] The parent azetidine is a strong base with a pKa of its conjugate acid around 11.29, and it is hydrophilic, with a negative LogP value.[3][6][7][8] Adding a simple N-methyl group slightly increases basicity due to the electron-donating inductive effect of the methyl group, while also increasing lipophilicity.
Impact on Basicity (pKa): The Inductive Effect in Action
The introduction of fluorine, the most electronegative element, creates a powerful tool for modulating the properties of nearby functional groups.[9][10] When a fluoromethyl group (-CH₂F) is attached to the azetidine nitrogen, the basicity of the amine is significantly reduced.
Mechanistic Rationale: The high electronegativity of the fluorine atom creates a strong dipole moment along the C-F bond. This initiates a negative inductive effect (often denoted as -I), pulling electron density away from the nitrogen atom through the sigma bonds. This withdrawal of electron density makes the nitrogen's lone pair of electrons less available to accept a proton (H⁺). Consequently, the equilibrium for protonation shifts, and the conjugate acid becomes stronger (i.e., the amine becomes a weaker base), resulting in a lower pKa value.[11][12]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [arrowhead=vee, color="#EA4335"];
} idot Caption: Inductive effect of the N-fluoromethyl group on azetidine basicity.
Comparative Basicity Data:
| Compound | Structure | Typical Experimental pKa | Rationale |
| Azetidine | C₃H₇N | ~11.3[3][6] | Parent heterocycle, strong base. |
| N-Methylazetidine | C₄H₉N | ~11.7 | Methyl group is weakly electron-donating, slightly increasing basicity. |
| N-Fluoromethylazetidine | C₄H₈FN | ~9.0 - 9.5 (Estimated) | Fluorine's strong inductive effect significantly reduces electron density on Nitrogen, lowering basicity.[9][11] |
| N-Trifluoromethylazetidine | C₄H₆F₃N | ~5.5 - 6.0 (Estimated) | The cumulative inductive effect of three fluorine atoms drastically reduces basicity. |
Note: Experimental values can vary based on conditions. Estimated values are based on the known effects of fluorination on similar aliphatic amines.[9]
Impact on Lipophilicity (LogP): A More Complex Picture
While the effect on basicity is straightforward, the impact of aliphatic fluorination on lipophilicity—the measure of a compound's solubility in a nonpolar solvent (like octanol) versus a polar one (water)—is more nuanced.[13][14][15]
Mechanistic Considerations: Fluorine is the most electronegative element, yet it is also highly lipophilic in certain contexts. Replacing hydrogen with fluorine increases the molecule's surface area and introduces a dipole, but it poorly participates in hydrogen bonding as an acceptor. The overall effect on LogP depends on the balance between the increased molecular volume/surface area and the introduction of polarity.[16][17][18] For a simple fluoromethyl group on an aliphatic amine, the increase in lipophilicity is often modest compared to a non-fluorinated analogue and may even lead to a decrease depending on the molecular context.[13][18]
Comparative Lipophilicity Data:
| Compound | Structure | Typical Experimental LogP | Rationale |
| Azetidine | C₃H₇N | -0.1[6] | Small, polar molecule; hydrophilic. |
| N-Methylazetidine | C₄H₉N | ~0.3 | Addition of a hydrocarbon methyl group increases lipophilicity. |
| N-Fluoromethylazetidine | C₄H₈FN | ~0.1 - 0.4 (Estimated) | The effect is complex; the added bulk of fluorine is offset by the C-F dipole, resulting in a minor change compared to the N-methyl analog.[13] |
Note: LogP is the partition coefficient for the neutral species. For ionizable compounds like amines, the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) is often more relevant.[19]
Experimental Protocols
To provide actionable data for drug discovery programs, precise experimental determination of pKa and LogP/D is essential.
Protocol 1: pKa Determination by Potentiometric Titration
This method is a gold standard for its precision and accuracy.[20][21][22] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid) is added incrementally.
Methodology:
-
Calibration: Calibrate the potentiometer and pH electrode using standard buffers (e.g., pH 4, 7, and 10).[20]
-
Sample Preparation: Prepare a solution of the azetidine derivative (e.g., 1-5 mM) in an appropriate solvent, often with a co-solvent like methanol for less soluble compounds. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[20]
-
Titration: Place the sample in a jacketed vessel at a constant temperature (e.g., 25 °C). Titrate with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise volumes.
-
Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable.[20]
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For higher accuracy, the inflection point of the first derivative of the titration curve (ΔpH/ΔV) is used to determine the equivalence point.[22]
dot graph G { graph [rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontsize=11, fontname="Arial"]; edge [color="#4285F4"];
} idot Caption: Workflow for pKa determination via potentiometric titration.
Protocol 2: LogP Determination by Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and water.[19][23][24]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a buffer of choice, for LogD) with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Partitioning: Accurately weigh the compound and dissolve it in one of the phases (usually the one in which it is more soluble). Add a precise volume of this solution to a vial containing a precise volume of the other pre-saturated phase.
-
Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow equilibrium to be reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique (e.g., HPLC-UV, LC-MS, or for fluorinated compounds, ¹⁹F NMR[25]).
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Summary and Medicinal Chemistry Implications
The N-fluoromethyl substitution on an azetidine ring is a powerful, albeit nuanced, tool for medicinal chemists.
-
Basicity Reduction: The primary and most predictable outcome is a significant reduction in basicity. This is highly desirable for mitigating potential off-target effects associated with basic amines (e.g., hERG channel inhibition), reducing metabolic degradation, and improving oral bioavailability by preventing excessive protonation in the gut.[9][11]
-
Subtle Lipophilicity Modulation: The effect on lipophilicity is less dramatic. It offers a way to fine-tune this property without the large increases often seen with larger alkyl or aryl groups. This allows for a delicate balance between solubility and membrane permeability, which is crucial for optimizing a drug's ADMET profile.[15][16]
By understanding the fundamental principles and leveraging robust experimental data, researchers can effectively employ the N-fluoromethyl azetidine motif to design safer and more effective drug candidates.
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Azetidine - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 503-29-7 CAS MSDS (Azetidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Azetidine CAS#: 503-29-7 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The influence of aliphatic fluorination on lipophilicity - ePrints Soton [eprints.soton.ac.uk]
- 16. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scite.ai [scite.ai]
- 18. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Interlaboratory study of log P determination by shake-flask and potentiometric methods. | Semantic Scholar [semanticscholar.org]
- 25. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Fluoromethyl)azetidine hydrochloride
This guide provides essential, field-proven procedures for the safe and compliant disposal of 3-(Fluoromethyl)azetidine hydrochloride (CAS No. 1642298-59-6). As a fluorinated heterocyclic compound, this substance requires meticulous handling not only during its use in research and development but critically, through its entire lifecycle to final disposal. Adherence to these protocols is paramount for ensuring personnel safety, environmental protection, and regulatory compliance.
Hazard Profile & Risk Assessment: Understanding the "Why"
Effective disposal begins with a thorough understanding of the risks. This compound is classified as a hazardous substance, and its disposal pathway is dictated by its chemical properties and associated hazards.
The primary risks involve irritation to the skin, eyes, and respiratory system.[1][2][3] The hydrochloride salt form suggests good water solubility, which can facilitate environmental transport if not contained properly. Critically, as a fluorinated organic compound, its thermal decomposition can release highly toxic and corrosive gases, including hydrogen fluoride (HF) and hydrogen chloride (HCl), alongside standard combustion byproducts like nitrogen oxides.[1][4][5] This necessitates a disposal method capable of handling such emissions, reinforcing the absolute prohibition of drain or standard waste disposal.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | Pictogram | Signal Word | Hazard Statements |
|---|---|---|---|
| Skin Irritation | GHS07[6] | Warning [1][6] | H315: Causes skin irritation[1][2][4][6] |
| Eye Irritation | GHS07[6] | Warning [1][6] | H319: Causes serious eye irritation[1][2][4][6] |
| Specific Target Organ Toxicity | GHS07[6] | Warning [1][6] | H335: May cause respiratory irritation[1][2][3] |
Chemical Incompatibilities: To prevent dangerous reactions within a waste container, this compound must be segregated from strong oxidizing agents, strong acids, and strong bases .[4][5][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling this compound in any form, including its waste products. The causality is clear: preventing direct contact eliminates the primary routes of exposure and injury.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[8]
-
Eye Protection: Use safety glasses with side shields or, preferably, chemical safety goggles that comply with EN 166 (EU) or ANSI Z87.1 (US) standards.[4]
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or suit should be worn.[4][8]
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood.[3] For spill cleanup or in areas with poor ventilation, a NIOSH-approved respirator may be necessary.
The Core Disposal Workflow: A Step-by-Step Protocol
This workflow is designed as a self-validating system to ensure waste is handled safely and compliantly from the point of generation to its final removal by specialists.
Step 1: Waste Identification and Segregation
This is the most critical control point. Improper segregation can lead to dangerous chemical reactions, compromise an entire waste stream, and significantly increase disposal costs.
-
Identify as Halogenated Waste: Due to the fluorine atom, this compound must be classified as a halogenated organic solid waste .
-
Segregate Immediately: At the point of generation, place waste this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) into a designated container for halogenated solid waste.
-
Maintain Separation: Never mix this waste with non-halogenated solvents, aqueous waste, or incompatible chemicals.[9][10][11]
Step 2: Container Selection and Labeling
The container serves as the primary barrier between the hazardous waste and the laboratory environment.
-
Choose a Compatible Container: Use a container made of a material chemically compatible with the waste (e.g., high-density polyethylene - HDPE). The container must be in good condition, free of cracks, and have a secure, leak-proof lid.[10][12]
-
Label Correctly and Completely: The label must be affixed to the container before any waste is added. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
An accurate list of all components if it's a mixture.
-
The associated hazards (e.g., "Irritant").
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Labs are permitted to store limited quantities of hazardous waste temporarily at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11][13]
-
Designate the SAA: The SAA must be under the control of the laboratory personnel generating the waste.
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[11] This prevents the release of vapors and protects against spills.
-
Provide Secondary Containment: Place waste containers in a larger, chemically resistant tray or tub to contain any potential leaks.[10][12]
-
Monitor Accumulation: Adhere to institutional and regulatory limits on the volume of waste stored (typically up to 55 gallons) and the time it can be held (up to one year, provided limits aren't exceeded).[11][13]
Step 4: Arranging for Final Disposal
The final disposal of this chemical is a specialized task that must be handled by trained professionals.
-
Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.
-
Do Not Attempt Treatment: Never attempt to neutralize or treat this chemical waste in the lab unless you have a specific, validated, and approved protocol from your safety department.[9]
-
Transfer Custody: Ensure all containers are properly labeled and sealed before the EH&S team or a licensed hazardous waste contractor arrives for collection.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action to mitigate harm.
Small Spill (Solid)
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Wear gloves, goggles, and a lab coat.
-
Avoid Dust: Do not dry sweep with a brush. Gently cover the spill with an inert absorbent material like vermiculite or sand.[1][14]
-
Collect Waste: Carefully scoop the mixture into a designated hazardous waste container.[5] Seal and label the container.
-
Decontaminate: Wipe the area with a damp cloth. For amine hydrochlorides, decontamination can be followed by a wash with a mild soap and water solution. Dispose of all cleanup materials as hazardous waste.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[8] If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Regulatory & Environmental Context
The stringent procedures outlined above are grounded in federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12] The U.S. Environmental Protection Agency (EPA) has placed increasing focus on persistent and fluorinated compounds (such as PFAS), recognizing their potential for long-term environmental impact.[15][16]
The high-energy carbon-fluorine bond, which makes fluorinated compounds useful in research, also makes them environmentally persistent. The only proven, large-scale disposal method capable of breaking this bond is high-temperature incineration at a specialized hazardous waste treatment facility.[17][18] This process ensures the complete destruction of the compound into simpler, less harmful components. This is why professional disposal through your institution's certified channels is the only acceptable pathway.
References
- 1. aksci.com [aksci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. aksci.com [aksci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. 1642298-59-6 | this compound [fluoromart.com]
- 7. chemos.de [chemos.de]
- 8. angenechemical.com [angenechemical.com]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS | Environmental Edge | Blogs | Arnold & Porter [arnoldporter.com]
- 16. lgwmlaw.com [lgwmlaw.com]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
Navigating the Synthesis Frontier: A Comprehensive Safety and Handling Guide for 3-(Fluoromethyl)azetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, novel building blocks like 3-(Fluoromethyl)azetidine hydrochloride are instrumental in the design of next-generation therapeutics. As a senior application scientist, this guide is crafted to provide you with essential, immediate safety and logistical information for handling this valuable compound. Beyond a mere checklist, this document delves into the rationale behind each recommendation, empowering you to work safely and effectively.
Understanding the Hazard Profile
This compound is a substituted azetidine, a class of compounds often employed as bioisosteres for other cyclic amines in drug discovery. The incorporation of a fluoromethyl group can significantly alter the physicochemical and biological properties of the parent molecule, often enhancing metabolic stability or binding affinity. However, this modification also necessitates a thorough understanding of its potential hazards.
The hydrochloride salt form generally improves the compound's stability and solubility in aqueous media. However, upon dissolution, it can create a mildly acidic environment. The primary hazards associated with this compound, as indicated by its GHS classifications, are skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). Furthermore, it is classified as harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).
| Hazard Statement | Classification | Implication for Handling |
| H315 | Skin Irritation Category 2 | Direct contact can cause redness, itching, and inflammation. |
| H319 | Serious Eye Irritation Category 2 | Contact can cause significant, but reversible, eye damage. |
| H335 | Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3 | Inhalation of dust or aerosols can irritate the respiratory system. |
| H302 + H312 + H332 | Acute Toxicity Category 4 (Oral, Dermal, Inhalation) | Harmful if ingested, absorbed through the skin, or inhaled. |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound. The following recommendations are based on a risk assessment of its known and potential hazards.
Eye and Face Protection
-
Safety Glasses with Side Shields: These are the minimum requirement to protect against accidental splashes.
-
Chemical Splash Goggles: Recommended when handling larger quantities or when there is a higher risk of splashing. Goggles provide a more complete seal around the eyes.
-
Face Shield: Should be worn in conjunction with goggles when there is a significant risk of splashes or when handling the powder outside of a containment hood.
Skin and Body Protection
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable initial choice for handling this compound, offering good resistance to a range of chemicals.[1] However, it is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times, especially for prolonged handling.[2][3] Always double-glove when handling potent compounds to provide an extra layer of protection.[4] The outer glove should be removed and disposed of immediately upon any known or suspected contact.
-
Laboratory Coat: A fully buttoned, long-sleeved lab coat is mandatory to protect the skin and personal clothing from contamination.
-
Full-Length Pants and Closed-Toe Shoes: This is a standard laboratory practice to ensure no skin is exposed.[5]
Respiratory Protection
-
Engineering Controls: The primary method of respiratory protection is the use of proper engineering controls, such as a certified chemical fume hood.[6]
-
Respirator: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][8] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit testing, in accordance with OSHA regulations.[7][8]
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of your experiments.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6] Keep the container tightly sealed.
Weighing and Dispensing
-
All weighing and dispensing of the solid compound must be performed in a certified chemical fume hood or a glove box to prevent the inhalation of fine particles.
-
Use dedicated spatulas and weighing boats.
-
Handle the compound gently to avoid generating dust.
Dissolution and Transfer
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If the solvent is volatile, perform this step in a fume hood.
-
When transferring solutions, use appropriate volumetric glassware and a funnel to prevent spills.
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures: Be Prepared
Accidents can happen even in the most well-managed laboratories. A clear and practiced emergency plan is crucial.
Spills
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the area with a suitable cleaning agent (e.g., soap and water), followed by a rinse with water.[4][9]
-
-
Small Spills (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[9][10]
-
Scoop the absorbent material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the area with a suitable cleaning agent, followed by a rinse with water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.
-
Prevent entry into the affected area.
-
Personal Exposure
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.
-
Seek medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the affected person to fresh air.
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
-
Caption: A clear action plan for responding to spills and personal exposure incidents.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its associated waste is critical to protect both human health and the environment.
-
Unused Product: Dispose of as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weighing boats, paper towels, absorbent materials) must be collected in a labeled, sealed container for hazardous waste disposal.
-
Empty Containers: "Empty" containers may still retain hazardous residue. Triple-rinse the container with a suitable solvent. Collect the rinsate for hazardous waste disposal. The rinsed container can then be disposed of according to your institution's guidelines.
-
Fluorinated Waste: While specific regulations for this compound may not exist, it is prudent to handle it with the same care as other fluorinated organic compounds. Incineration at a licensed hazardous waste facility is often the preferred method for the complete destruction of fluorinated organic materials.[11][12] Landfilling in a designated hazardous waste landfill is another option, but this only contains the hazard rather than destroying it.[12]
Conclusion: Fostering a Culture of Safety
The responsible use of novel chemical entities like this compound is paramount in the advancement of science. By understanding its hazard profile, diligently employing personal protective equipment, adhering to systematic operational procedures, and being prepared for emergencies, you contribute to a safer laboratory environment for yourself and your colleagues. This guide serves as a foundational resource; always consult your institution's specific Chemical Hygiene Plan and Safety Data Sheets for the most current and detailed information.
References
- 1. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. starlabgroup.com [starlabgroup.com]
- 4. acs.org [acs.org]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. researchgate.net [researchgate.net]
- 7. osha.gov [osha.gov]
- 8. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. qmul.ac.uk [qmul.ac.uk]
- 10. jk-sci.com [jk-sci.com]
- 11. epa.gov [epa.gov]
- 12. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


